3,4-Diaminobenzoic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3,4-diaminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMGYNNCNNODNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-96-4 | |
| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-96-4 | |
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DSSTOX Substance ID |
DTXSID00210920 | |
| Record name | 3,4-Diaminobenzoic acid | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or brown powder; [Alfa Aesar MSDS] | |
| Record name | 3,4-Diaminobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10992 | |
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Vapor Pressure |
0.00000956 [mmHg] | |
| Record name | 3,4-Diaminobenzoic acid | |
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CAS No. |
619-05-6, 29692-96-4 | |
| Record name | 3,4-Diaminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Diaminobenzoic acid | |
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| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |
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| Record name | 3,4-Diaminobenzoic acid | |
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| Record name | 3,4-diaminobenzoic acid | |
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| Record name | 3,4-DIAMINOBENZOIC ACID | |
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Foundational & Exploratory
Spectroscopic Properties of 3,4-Diaminobenzoic Acid: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 3,4-Diaminobenzoic acid (3,4-DABA), a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate identification and characterization of this compound are paramount for ensuring the quality, safety, and efficacy of the final products. This document outlines the key spectroscopic data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for obtaining these spectra.
Introduction to Spectroscopic Identification
Spectroscopic techniques are indispensable tools in modern chemistry for the elucidation of molecular structures. Each method provides a unique piece of the puzzle, and together they offer a comprehensive fingerprint of a compound. For a molecule like this compound, with its aromatic ring, carboxylic acid, and two amino functional groups, a multi-spectroscopic approach is essential for unambiguous identification. This guide will detail the expected spectral features of 3,4-DABA, facilitating its identification and quality control in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Data regarding the specific UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for this compound in various solvents are not extensively available in the public domain. The electronic transitions of aminobenzoic acids are known to be sensitive to solvent polarity. Therefore, it is highly recommended that experimental determination of these properties be carried out in the solvent system relevant to the specific application.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1700 - 1680 | Strong | C=O stretch (carboxylic acid) |
| 1640 - 1600 | Medium | N-H bend (amine), C=C stretch (aromatic) |
| 1550 - 1475 | Strong | Aromatic C=C stretch |
| 1320 - 1210 | Strong | C-O stretch (carboxylic acid) |
| 1250 - 1180 | Medium | C-N stretch (aromatic amine) |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.8 | Singlet | 1H | -COOH |
| ~7.20 | Doublet | 1H | Ar-H |
| ~6.85 | Doublet of doublets | 1H | Ar-H |
| ~6.55 | Doublet | 1H | Ar-H |
| ~5.0 (broad) | Singlet | 4H | -NH₂ |
¹³C NMR (Carbon NMR) Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~147 | Ar-C-NH₂ |
| ~138 | Ar-C-NH₂ |
| ~120 | Ar-C (quaternary) |
| ~117 | Ar-C-H |
| ~114 | Ar-C-H |
| ~113 | Ar-C-H |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 135 | High | [M - OH]⁺ |
| 107 | Medium | [M - COOH]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound in a specific solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol (B129727), ethanol, or acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a dilute solution (e.g., 10 µg/mL) suitable for UV-Vis analysis.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the sample holder and record a baseline spectrum.
-
Sample Measurement: Rinse a quartz cuvette with the dilute 3,4-DABA solution and then fill it. Place the cuvette in the sample holder.
-
Spectrum Acquisition: Scan the sample over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is required, ensure the concentration is accurately known and use the Beer-Lambert law (A = εcl).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound
-
FT-IR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR, or KBr press)
-
Potassium bromide (KBr), IR grade (for pellet method)
-
Mortar and pestle
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Spectrum Acquisition: Set the parameters for the proton experiment (e.g., number of scans, pulse width, acquisition time). Acquire the ¹H NMR spectrum.
-
¹³C NMR Spectrum Acquisition: Set the parameters for the carbon experiment. This will typically require a larger number of scans than the proton experiment due to the lower natural abundance of ¹³C. Acquire the ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the respective nuclei in the 3,4-DABA molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
-
Solvent for sample introduction (e.g., methanol or acetonitrile (B52724) for ESI)
Procedure (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to gain further structural information.
Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the comprehensive spectroscopic identification of a compound like this compound.
Caption: Workflow for the spectroscopic identification of this compound.
This guide serves as a comprehensive resource for the spectroscopic identification of this compound. By following the outlined protocols and comparing experimental data with the reference information provided, researchers can confidently characterize this important chemical compound.
An In-depth Technical Guide to 3,4-Diaminobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzoic acid (3,4-DABA) is an aromatic organic compound featuring both amine and carboxylic acid functional groups. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its ability to participate in a variety of chemical reactions, including diazotization, acylation, and condensation, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in drug development and other research applications.
Chemical and Physical Properties
This compound typically appears as a light brown to gray crystalline powder. It is sparingly soluble in water but shows better solubility in polar organic solvents.[1][2] In the solid state, it exists as a zwitterion, with the proton of the carboxylic acid group transferred to one of the amino groups.[2]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 619-05-6 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Light brown to gray crystalline powder | [3] |
| Melting Point | 208-210 °C (decomposes) | [2] |
| Boiling Point | ~411.8 °C (estimated) | [4] |
| pKa | 4.75 | [5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | [1][2] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| a | 22.564(5) Å | [2] |
| b | 3.940(1) Å | [2] |
| c | 15.176(3) Å | [2] |
| β | 103.99(3)° | [2] |
Spectral Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Table 3: Key Spectral Data for this compound
| Technique | Key Peaks / Signals | Source(s) |
| ¹H NMR | Aromatic protons typically appear between 6.4 and 7.2 ppm. The protons of the amino and carboxylic acid groups are also observable. | [5] |
| ¹³C NMR | Spectral data is available in various databases. | [6][7][8] |
| FT-IR (cm⁻¹) | The spectrum shows characteristic bands for N-H stretching of the amino groups, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching. | [9][10] |
Experimental Protocols
Synthesis of this compound from 4-Aminobenzoic Acid
A common laboratory synthesis of this compound involves a multi-step process starting from 4-aminobenzoic acid. This process includes acetylation, nitration, hydrolysis, and reduction steps.[11][12]
-
In a suitable reaction vessel, dissolve 4-aminobenzoic acid in a 2M sodium hydroxide (B78521) solution.
-
Heat the solution to boiling and add acetic anhydride (B1165640) with stirring.
-
Reflux the mixture for approximately 2 hours.
-
Cool the reaction mixture, and collect the precipitated N-acetyl-4-aminobenzoic acid by filtration.
-
Wash the product with cold water and dry.
-
In a flask, combine N-acetyl-4-aminobenzoic acid with acetic anhydride.
-
Cool the mixture in an ice bath and slowly add concentrated nitric acid.
-
After the addition is complete, allow the reaction to proceed at room temperature. For enhanced reaction rates, microwave irradiation can be employed.
-
Pour the reaction mixture into ice water to precipitate the product, 3-nitro-4-acetamidobenzoic acid.
-
Collect the solid by filtration, wash with distilled water, and dry.
-
The crude product can be recrystallized from a mixture of isopropanol (B130326) and water.
-
To a flask containing 3-nitro-4-acetamidobenzoic acid, add a 50% potassium hydroxide solution and ethanol (B145695).
-
Reflux the mixture. Microwave irradiation can be used to shorten the reaction time.
-
After cooling, acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter and dry the resulting 4-amino-3-nitrobenzoic acid.
-
Dissolve 4-amino-3-nitrobenzoic acid in ethanol in a reaction flask.
-
Add an ammonium (B1175870) sulfide (B99878) solution dropwise while refluxing the mixture. Microwave irradiation can be utilized to accelerate the reaction.
-
After the reaction is complete, filter the hot solution.
-
Wash the residue with water.
-
Combine the filtrate and washings and pour into ice water to precipitate the crude this compound.
-
The crude product can be further purified by dissolving it in hydrochloric acid, filtering, and then adjusting the pH to 4 with ammonia (B1221849) water to precipitate the purified product.
-
Collect the final product by filtration and dry.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is crucial for effective purification.[13] Water or toluene (B28343) have been reported as suitable solvents for the recrystallization of this compound.[2] A mixed solvent system, such as dichloromethane (B109758) and methanol, can also be effective.[14]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add small portions of hot solvent until full dissolution is achieved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Role in Drug Development and Research
This compound is a significant intermediate in the synthesis of a variety of biologically active molecules.[15] Its derivatives have been explored for their potential as anticancer, antibacterial, and antifungal agents.[15]
One notable area of research involves the use of this compound derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which include ERAP1, ERAP2, and IRAP.[16] These enzymes play crucial roles in the human immune response, and their dysregulation is implicated in various diseases.[16] By serving as a scaffold, this compound allows for the synthesis of potent and selective inhibitors of these enzymes, which have shown promise in downregulating immune responses in cellular models.[16]
While this compound itself is not typically considered a direct signaling molecule, its importance lies in its role as a precursor to compounds that can modulate cellular signaling pathways.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It may cause skin, eye, and respiratory irritation.[3] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its unique structure allows for the creation of a wide range of derivatives with diverse biological activities. This guide has provided a detailed overview of its chemical and physical properties, comprehensive experimental protocols for its synthesis and purification, and an insight into its crucial role in the development of potential therapeutic agents. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for the innovation of new and effective medicines.
References
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- 2. This compound | 619-05-6 [chemicalbook.com]
- 3. This compound | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(619-05-6) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(619-05-6) IR Spectrum [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. srinichem.com [srinichem.com]
- 16. This compound derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 3,4-Diaminobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzoic acid (3,4-DABA) is a versatile aromatic compound incorporating both carboxylic acid and amino functional groups. This unique structure makes it a valuable building block in the synthesis of a wide array of molecules, particularly heterocyclic systems such as benzimidazoles, which are of significant interest in medicinal chemistry.[1][2] Understanding the solubility of 3,4-DABA in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a consolidated overview of the available quantitative solubility data for this compound in common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for one of its key synthetic applications.
Quantitative Solubility Data
The solubility of this compound is highest in polar aprotic and protic organic solvents. The available quantitative data is summarized in the table below. It is generally described as being soluble in polar organic solvents.[2][3]
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 2.2 mg/mL (2.2 g/L)[1][4][5] |
| Methanol | Not Specified | 10 mg/mL[1][4] |
| Dimethylformamide (DMF) | Not Specified | Soluble[1][4] |
Note: "Soluble" indicates that the source states solubility without providing a quantitative value.
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in characterizing a chemical compound. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a solid in a solvent.
The Shake-Flask Method
This method involves saturating a solvent with a solute by allowing them to equilibrate over a period of time with agitation.
Apparatus and Materials:
-
Conical flasks or vials with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material) or centrifuge
-
Calibrated volumetric glassware
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
This compound (solid)
-
Selected organic solvent
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a conical flask. The excess solid ensures that the solution reaches saturation.
-
Equilibration: The flask is sealed and placed in an orbital shaker or on a magnetic stirrer at a constant temperature. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent.
-
Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a membrane filter that is compatible with the organic solvent or by centrifugation. It is crucial to maintain the temperature of the solution during this step to prevent precipitation or further dissolution.
-
Quantification: A known volume of the clear, saturated filtrate is carefully collected and diluted as necessary. The concentration of this compound in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve for this compound in the specific solvent is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and any dilution factors used, and is typically expressed in units such as g/L, mg/mL, or mol/L.
Key Synthetic Application: Synthesis of 2-Aryl-Benzimidazole-5-Carboxylic Acids
One of the primary applications of this compound is in the synthesis of benzimidazole (B57391) derivatives. The following workflow illustrates the condensation reaction between this compound and an aromatic aldehyde to form a 2-aryl-benzimidazole-5-carboxylic acid.
Caption: Synthesis of 2-Aryl-Benzimidazole-5-Carboxylic Acids.
This reaction typically involves heating this compound and a substituted aromatic aldehyde in a suitable solvent, often in the presence of a condensing agent. The resulting benzimidazole derivative retains the carboxylic acid functionality, which can be further modified, making this a versatile synthetic route for creating a library of compounds for drug discovery and materials science applications.
References
Stability of 3,4-Diaminobenzoic Acid Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3,4-Diaminobenzoic acid (3,4-DABA) under various pH conditions. Understanding the stability profile of this compound is critical for its application in pharmaceutical research and development, where it serves as a key building block for various therapeutic agents. This document outlines the physicochemical properties of 3,4-DABA, its anticipated stability challenges, detailed experimental protocols for stability assessment, and potential degradation pathways.
Introduction to this compound
This compound is an aromatic compound containing both amino and carboxylic acid functional groups.[1] This dual functionality makes it a versatile molecule in organic synthesis.[2][3] Its structure, however, also predisposes it to potential degradation under various environmental conditions, particularly changes in pH. The amino groups are susceptible to oxidation, while the overall molecule can undergo various reactions depending on the acidity or alkalinity of the solution.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | [1] |
| Melting Point | ~256 °C (with decomposition) | [1] |
| Solubility | Moderately soluble in water; soluble in polar solvents. | [1] |
| pKa (Carboxylic Acid) | ~4.75 | [2] |
| pKa (Predicted) | 5.02 ± 0.10 | [4] |
The pKa value of the carboxylic acid group is a critical parameter, as it dictates the ionization state of the molecule at different pH values. Around a pH of 4.75, both the protonated and deprotonated forms of the carboxylic acid will be present in significant concentrations. The amino groups, being basic, will be protonated in acidic conditions.
pH-Dependent Stability Profile of this compound
The stability of 3,4-DABA is intrinsically linked to the pH of its environment. Both acidic and alkaline conditions can promote degradation through different mechanisms. Aromatic amines, in general, are known to be susceptible to oxidation, and this reactivity can be influenced by pH.[5]
Stability in Acidic Conditions
Stability in Neutral Conditions
Near a neutral pH, 3,4-DABA will exist predominantly in its zwitterionic form, with a deprotonated carboxylate group and protonated amino groups. Stability is generally expected to be higher at or near the isoelectric point of the molecule.
Stability in Alkaline Conditions
Under basic conditions, the carboxylic acid group will be deprotonated. Alkaline conditions can promote the oxidation of aromatic amines. The presence of two amino groups on the benzene (B151609) ring of 3,4-DABA makes it particularly susceptible to oxidation, which can lead to the formation of colored degradation products.
Summary of Anticipated Stability under Different pH Conditions:
While specific experimental data on the degradation kinetics of 3,4-DABA is limited, a qualitative summary based on the general behavior of aromatic amines is presented below.
| pH Condition | Anticipated Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Moderate to Low | Hydrolysis (if derivatized), Potential for other acid-catalyzed reactions. |
| Neutral (pH 6-8) | High | Minimal degradation expected. |
| Alkaline (pH 9-12) | Low | Oxidation of amino groups, potentially leading to polymerization and colored products. |
Experimental Protocols for Stability Testing
To rigorously assess the stability of 3,4-DABA under various pH conditions, a forced degradation study is essential.[5][6][7] Such studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[5]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate (B84403), Borate, or Citrate buffers for various pH values
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for any known impurities or degradants
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
LC-MS system for identification of unknown degradation products
-
pH meter
-
Analytical balance
-
Thermostatically controlled oven or water bath
-
Photostability chamber
Forced Degradation Protocol
The following protocol outlines a general procedure for conducting a forced degradation study of 3,4-DABA.
1. Preparation of Stock Solution: Prepare a stock solution of 3,4-DABA in a suitable solvent, such as methanol or a mixture of water and a co-solvent, at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat the solutions at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Subject the solutions to the same temperature and time conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified period.
-
Thermal Degradation: Store the solid 3,4-DABA powder and a solution of the compound in a neutral buffer in an oven at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the parent 3,4-DABA peak from any degradation products and process-related impurities.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase should be optimized to achieve good peak shape and resolution.
-
Detection: UV detection at a wavelength where 3,4-DABA and its potential degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualization of Experimental Workflow and Potential Degradation Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a pH-dependent stability study of this compound.
Potential Degradation Pathway
Based on the chemical structure of 3,4-DABA and known reactions of aromatic amines, a potential degradation pathway under oxidative conditions is proposed. One identified oxidation product is 4,7-dicarboxy-1,2-diamino phenazine.[4] Further research is needed to elucidate the full degradation profile under various stress conditions.
Conclusion
The stability of this compound is highly dependent on the pH of its environment. While it is expected to be relatively stable under neutral conditions, both acidic and, particularly, alkaline conditions can lead to degradation. Oxidation of the amino groups is a primary concern, potentially leading to the formation of colored and polymeric impurities. A thorough forced degradation study, coupled with a validated stability-indicating HPLC method, is imperative to fully characterize the degradation profile of 3,4-DABA. The experimental protocols and potential degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to design and execute robust stability studies for this important chemical entity. Further quantitative studies are necessary to establish a detailed pH-rate profile and to identify all significant degradation products.
References
- 1. srinichem.com [srinichem.com]
- 2. This compound | 619-05-6 [chemicalbook.com]
- 3. CAS 619-05-6: this compound | CymitQuimica [cymitquimica.com]
- 4. EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors - Google Patents [patents.google.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. longdom.org [longdom.org]
Technical Guide to Determining the Fluorescence Quantum Yield of 3,4-Diaminobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive guide to the experimental determination of the fluorescence quantum yield (Φ) of 3,4-Diaminobenzoic acid using the comparative method. Due to the absence of a universally cited quantum yield value for this compound in readily available literature, this guide focuses on the meticulous protocol required to obtain a reliable value.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescent light, a desirable characteristic for applications such as fluorescent probes and markers in drug development and biological research. The deactivation of an excited state can occur through various radiative (fluorescence) and non-radiative pathways (e.g., internal conversion, intersystem crossing).[1] The quantum yield, therefore, provides the probability that an excited molecule will decay via fluorescence.[1]
The most common and reliable method for determining the fluorescence quantum yield is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[1][2]
The Comparative Method for Quantum Yield Determination
The comparative method relies on the principle that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1] By comparing the integrated fluorescence intensities of the two solutions under identical experimental conditions, the quantum yield of the unknown sample can be calculated.[1][3]
The governing equation for the comparative method is:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[1][4]
Where:
-
ΦX is the fluorescence quantum yield of the test sample (this compound).
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.[5]
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions, respectively.[3]
To ensure accuracy, a series of dilutions with low absorbance values are prepared for both the sample and the standard.[2][6] Plotting the integrated fluorescence intensity against absorbance yields a linear relationship, the slope of which is the gradient used in the calculation.[5]
Experimental Protocol
This protocol details the steps for determining the fluorescence quantum yield of this compound using Quinine Sulfate (B86663) as the reference standard.
Materials and Instruments
-
Test Sample: this compound
-
Reference Standard: Quinine sulfate
-
Solvent for Sample: Spectroscopic grade methanol
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a corrected spectra function
-
Quartz cuvettes (1 cm path length for fluorescence; longer path length, e.g., 2 cm or 5 cm, recommended for absorbance for higher accuracy at low concentrations)[1][6]
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
Selection of Reference Standard
Quinine sulfate is a widely used fluorescence standard. While historically used in sulfuric acid, recent studies have shown its quantum yield to be temperature-dependent in this solvent.[7][8][9] Therefore, using 0.1 M perchloric acid as the solvent is recommended, as it provides a stable quantum yield of 0.60 at temperatures up to 45°C.[7][8] The excitation and emission of Quinine Sulfate are in a suitable range for comparison with many aromatic compounds.
Preparation of Solutions
Critical Consideration: To avoid inner filter effects and self-quenching, the absorbance of all solutions in the 10 mm fluorescence cuvette should be kept below 0.1 at the excitation wavelength.[1]
-
Stock Solutions:
-
Prepare a concentrated stock solution of this compound in methanol.
-
Prepare a concentrated stock solution of Quinine sulfate in 0.1 M perchloric acid.
-
-
Serial Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the this compound and the Quinine sulfate.
-
The dilutions should be made to ensure that the absorbance at the chosen excitation wavelength falls within the range of approximately 0.01 to 0.1.
-
Spectroscopic Measurements
-
Absorbance Spectra:
-
Record the UV-Vis absorbance spectrum for each dilution of this compound and Quinine sulfate.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The same excitation wavelength should be used for both the sample and the standard if their absorption spectra overlap sufficiently.[3]
-
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum for each dilution of the this compound and the Quinine sulfate.
-
Crucially, all instrument settings (e.g., excitation and emission slit widths, detector voltage) must remain constant throughout all measurements.
-
Data Analysis
-
Integrate Fluorescence Intensity: For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data:
-
For both this compound and Quinine sulfate, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
-
Determine Gradients:
-
Perform a linear regression for both plots to obtain the slope (gradient). The plot should be linear, confirming the absence of inner filter effects.
-
-
Calculate Quantum Yield:
-
Use the calculated gradients and the known quantum yield of the standard in the comparative method equation to determine the quantum yield of this compound.
-
Data Presentation
The following tables present a hypothetical dataset for the determination of the fluorescence quantum yield of this compound.
Table 1: Spectroscopic Data for Quinine Sulfate Standard in 0.1 M Perchloric Acid (ΦST = 0.60, ηST = 1.33)
| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) |
| ST-1 | 0.015 | 150,000 |
| ST-2 | 0.032 | 325,000 |
| ST-3 | 0.051 | 515,000 |
| ST-4 | 0.073 | 735,000 |
| ST-5 | 0.095 | 955,000 |
Table 2: Spectroscopic Data for this compound in Methanol (ηX = 1.329)
| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) |
| X-1 | 0.018 | 90,000 |
| X-2 | 0.035 | 178,000 |
| X-3 | 0.054 | 275,000 |
| X-4 | 0.076 | 385,000 |
| X-5 | 0.098 | 495,000 |
Table 3: Calculated Quantum Yield
| Parameter | Quinine Sulfate (Standard) | This compound (Sample) |
| Gradient (Grad) | Calculated from Table 1 data | Calculated from Table 2 data |
| Quantum Yield (Φ) | 0.60 (Known) | Calculated |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.
Caption: Workflow for comparative fluorescence quantum yield determination.
This document is intended as a guide and assumes access to properly calibrated instrumentation. All experimental work should be conducted in accordance with laboratory safety protocols.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. edinst.com [edinst.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. iss.com [iss.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Past: An In-depth Technical Guide to the Early Studies of 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies surrounding the discovery and synthesis of 3,4-Diaminobenzoic acid, a compound that has become a valuable building block in modern medicinal chemistry and materials science. By examining the early experimental protocols and the logical pathways of its synthesis, we can appreciate the evolution of organic chemistry techniques and the enduring significance of this versatile molecule.
Core Synthesis Pathway: A Historical Perspective
The initial synthesis of this compound in the late 19th and early 20th centuries was intrinsically linked to the advancements in the reduction of nitroaromatic compounds. The most probable and documented early route involved a two-step process starting from the readily available benzoic acid. This pathway leverages the well-established chemistry of aromatic nitration followed by reduction.
The logical workflow for this early synthesis can be visualized as a direct progression from a simple aromatic carboxylic acid to the desired diamino derivative.
Experimental Protocols: Recreating Early Methodologies
The following protocols are based on the established chemical principles of the time, such as the Béchamp reduction, which was a common method for the reduction of aromatic nitro compounds in the 19th century.
Step 1: Synthesis of 3,4-Dinitrobenzoic Acid
The precursor, 3,4-dinitrobenzoic acid, was typically prepared by the nitration of benzoic acid.
Materials:
-
Benzoic acid
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water
Procedure:
-
In a flask, a mixture of concentrated nitric acid and concentrated sulfuric acid was prepared and cooled in an ice bath.
-
Benzoic acid was slowly added to the cooled nitrating mixture with constant stirring, ensuring the temperature was kept low to control the reaction.
-
After the addition was complete, the reaction mixture was allowed to warm to room temperature and then heated gently to complete the nitration.
-
The reaction mixture was then poured over crushed ice, causing the precipitation of the crude 3,4-dinitrobenzoic acid.
-
The solid product was collected by filtration, washed with cold water to remove residual acid, and then dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, was performed to purify the product.
Step 2: Synthesis of this compound via Reduction
The reduction of the dinitro compound to the corresponding diamine was a critical step. The Béchamp reduction, using iron filings in an acidic medium, was a prevalent method.
Materials:
-
3,4-Dinitrobenzoic acid
-
Iron (Fe) filings
-
Concentrated hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) or ammonia (B1221849) (NH₃) solution
-
Water
Procedure:
-
A mixture of 3,4-dinitrobenzoic acid and an excess of iron filings was suspended in water in a reaction flask.
-
A small amount of concentrated hydrochloric acid was added to initiate the reaction.
-
The mixture was heated under reflux with vigorous stirring. The progress of the reduction was often monitored by the change in color of the reaction mixture.
-
After the reduction was complete, the hot solution was made basic by the addition of sodium carbonate or ammonia solution to precipitate iron hydroxides.
-
The hot mixture was filtered to remove the iron sludge.
-
The filtrate, containing the dissolved this compound, was allowed to cool.
-
The pH of the filtrate was carefully adjusted to the isoelectric point of this compound to induce precipitation.
-
The precipitated this compound was collected by filtration, washed with a small amount of cold water, and dried.
-
Further purification could be achieved by recrystallization from hot water or dilute ethanol.
Quantitative Data from Early Studies
The following table summarizes the key quantitative data that would have been of interest to chemists in the early studies of this compound. It is important to note that the purity and yield would have been subject to the analytical techniques available at the time.
| Parameter | Value | Notes |
| Molecular Formula | C₇H₈N₂O₂ | Determined by elemental analysis, a cornerstone of classical organic chemistry. |
| Molecular Weight | 152.15 g/mol | Calculated from the molecular formula based on the atomic weights of the constituent elements. |
| Melting Point | Approximately 210-215 °C (with dec.) | A key physical constant for identification and purity assessment. Early measurements may have varied slightly due to impurities and the apparatus used. |
| Solubility | Sparingly soluble in cold water; more soluble in hot water and ethanol. | Qualitative solubility tests were crucial for purification (recrystallization) and handling of the compound. |
| Appearance | Off-white to brownish crystalline solid | The color could vary depending on the purity, with impurities often leading to a darker appearance. |
| Reaction Yield (Overall) | Variable (typically low to moderate) | Yields in early organic synthesis were often not as high as in modern methods due to less efficient reaction conditions, work-up procedures, and purification techniques. |
Logical Relationships in Early Characterization
The characterization of a newly synthesized compound in the 19th and early 20th centuries followed a logical progression of techniques aimed at confirming its identity and purity.
This whitepaper provides a focused overview of the early scientific endeavors that led to the availability of this compound. The foundational work laid by pioneering chemists, utilizing the techniques and knowledge of their time, paved the way for the extensive applications of this compound in contemporary research and development.
An In-depth Technical Guide to the Crystal Structure of 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of 3,4-Diaminobenzoic acid. To date, a single crystalline form has been extensively characterized. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and crystallization, and outlines the general workflow for its characterization.
Introduction
This compound is a molecule of significant interest in medicinal chemistry and materials science due to its versatile chemical nature. The spatial arrangement of its constituent atoms in the solid state, known as its crystal structure, is fundamental to its physical and chemical properties. These properties, in turn, influence its behavior in various applications, including its use as a building block in the synthesis of pharmaceuticals and functional polymers. A thorough understanding of its crystal structure is therefore paramount for its effective utilization.
Crystal Structure and the Absence of Polymorphism
Scientific literature to date has reported a single, well-defined crystal structure for this compound. Extensive searches of crystallographic databases and the broader scientific literature have not revealed any evidence of experimentally isolated and characterized polymorphs for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development and materials science, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. While polymorphism is a common phenomenon in organic molecules, it has not been observed for this compound.
The known crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group C2/c.[1] An interesting feature of its solid-state structure is that it exists as a zwitterion, where the proton from the carboxylic acid group has transferred to one of the amino groups.[1]
Quantitative Crystallographic Data
The crystallographic data for the known form of this compound is summarized in the table below. This data provides the fundamental parameters that define the three-dimensional arrangement of the molecules in the crystal lattice.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 22.564(5) Å |
| b | 3.940(1) Å |
| c | 15.176(3) Å |
| α | 90° |
| β | 103.99(3)° |
| γ | 90° |
| Volume | 1311.1(6) ų |
| Z | 8 |
| CCDC Deposition No. | 167201[2] |
Table 1: Crystallographic data for this compound.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and crystallization of this compound suitable for single-crystal X-ray diffraction studies.
A common synthetic route to this compound involves the reduction of a nitro-substituted precursor. The following is a generalized protocol based on literature descriptions.[3]
-
Nitration: 4-Aminobenzoic acid is first acetylated to protect the amino group. The resulting 4-acetamidobenzoic acid is then nitrated to introduce a nitro group at the 3-position.
-
Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield 4-amino-3-nitrobenzoic acid.
-
Reduction: The nitro group of 4-amino-3-nitrobenzoic acid is then reduced to an amino group. This can be achieved using various reducing agents, with microwave-assisted reduction with ammonium (B1175870) sulfide (B99878) in ethanol (B145695) being an efficient method.[3]
-
Purification: The crude this compound is purified by recrystallization.
The growth of high-quality single crystals is essential for accurate X-ray diffraction analysis. The following is a general procedure for the crystallization of this compound.
-
Solvent Selection: this compound can be recrystallized from water or toluene.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.
-
Isolation and Drying: Once crystals have formed, they are isolated by filtration and washed with a small amount of cold solvent. The crystals are then dried under ambient conditions.
Characterization Workflow
The general workflow for the synthesis and characterization of this compound crystals is depicted in the following diagram. This flowchart outlines the key steps from starting materials to the final structural analysis.
Conclusion
This technical guide has summarized the current knowledge on the crystal structure of this compound. The compound is known to exist in a single crystalline form, which has been well-characterized by X-ray diffraction. The absence of reported polymorphs simplifies its solid-state chemistry but also underscores the importance of understanding the factors that favor its known crystal packing. The provided experimental protocols and characterization workflow offer a practical guide for researchers working with this compound. Further research could focus on computational crystal structure prediction to explore the theoretical possibility of other polymorphs and on the influence of different crystallization conditions on the crystal habit and quality.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This method provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1] For a compound like 3,4-Diaminobenzoic acid, TGA can elucidate its thermal stability, identify stages of decomposition, and quantify residual mass. The resulting data, a thermogram, plots mass change as a function of temperature.
Predicted Thermal Decomposition of this compound
Based on studies of other aminobenzoic acid isomers, the thermal decomposition of this compound is expected to proceed through sublimation and/or decarboxylation.[2] The presence of two amino groups and a carboxylic acid group on the benzene (B151609) ring suggests a complex decomposition pathway. The initial mass loss may be attributed to the sublimation of the material, followed by decarboxylation at higher temperatures, leading to the loss of carbon dioxide.[2] The thermal stability of this compound can be compared to its isomers, such as 3-aminobenzoic acid and 4-aminobenzoic acid, which show mass loss beginning around 100°C.[2]
Experimental Protocol for Thermogravimetric Analysis
The following protocol is a recommended procedure for conducting the TGA of this compound, synthesized from best practices for organic compounds and related molecules.[1][3][4]
3.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should consist of a high-precision balance, a furnace capable of reaching at least 600°C, a programmable temperature controller, and a purge gas system.[5]
3.2. Sample Preparation
-
Ensure the this compound sample is pure and dry.
-
Accurately weigh a small amount of the sample, typically between 5 and 10 mg, into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[4]
-
The sample should be in a fine powder form to ensure uniform heating.
3.3. TGA Parameters
-
Temperature Program:
-
Initial Temperature: Ambient (e.g., 25°C)
-
Heating Rate: A linear heating rate of 10 K/min is recommended for good resolution.[2]
-
Final Temperature: Heat the sample to a final temperature sufficient to ensure complete decomposition, typically up to 600°C for aromatic amino acids.[3]
-
Isothermal Steps (Optional): To study specific decomposition stages in more detail, isothermal holds can be programmed.[5]
-
-
Atmosphere:
3.4. Data Collection and Analysis
-
Record the sample mass as a function of temperature.
-
The resulting thermogram (TG curve) will show the percentage of weight loss versus temperature.
-
The derivative of the TG curve (DTG curve) can be plotted to determine the temperatures of maximum decomposition rates.
Data Presentation
The quantitative data obtained from the TGA of this compound should be summarized in a clear and structured table. Below is a template for data presentation.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Weight Loss (%) | Residual Mass (%) | Gaseous Products (if identified) |
| Sublimation | Data to be determined | Data to be determined | Data to be determined | - | This compound |
| Decarboxylation | Data to be determined | Data to be determined | Data to be determined | - | Carbon Dioxide |
| Final Residue | - | - | - | Data to be determined | - |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.
Caption: Generalized workflow for thermogravimetric analysis.
5.2. Predicted Decomposition Pathway
This diagram illustrates a plausible thermal decomposition pathway for this compound based on the behavior of similar compounds.
References
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Sialic Acids using 3,4-Diaminobenzoic Acid Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of sialic acids, specifically N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), in glycoproteins using a pre-column derivatization method with 3,4-Diaminobenzoic acid (DABA) followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Sialylation is a critical quality attribute (CQA) of many biopharmaceutical proteins, influencing their efficacy, stability, and serum half-life.[1] Therefore, accurate and robust quantification of sialic acids is essential throughout the drug development lifecycle.
The methodology described herein is based on the well-established condensation reaction between the α-keto acid functionality of sialic acids and the aromatic diamine, DABA, to yield a highly fluorescent derivative that can be readily separated and quantified by reversed-phase HPLC.
Experimental Protocols
This section outlines the detailed procedures for sample preparation, derivatization, and HPLC analysis of sialic acids.
Release of Sialic Acids from Glycoproteins
Sialic acids must first be cleaved from the glycoprotein (B1211001) backbone. Mild acid hydrolysis is the most common method for this purpose.
Materials:
-
Glycoprotein sample (e.g., therapeutic protein, antibody)
-
Acetic acid (glacial)
-
Hydrochloric acid (HCl)
-
Heating block or water bath
-
Microcentrifuge tubes
Protocol:
-
Reconstitute the glycoprotein sample to a known concentration (typically 50-500 µg for glycoproteins with varying levels of sialylation) in ultrapure water.[2]
-
Acid Hydrolysis:
-
Incubate the mixture at 80°C for 2 hours to release the sialic acids.[1][3]
-
Cool the samples to room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Collect the supernatant containing the released sialic acids for the derivatization step.
Derivatization with this compound (DABA)
The released sialic acids are derivatized with DABA to enable fluorescent detection. A common and effective labeling agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), a DABA analog, which will be used in this protocol.[2]
Materials:
-
Supernatant from the hydrolysis step
-
DMB labeling solution (e.g., from a kit such as LudgerTag DMB kit) or prepare as follows:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Glacial acetic acid
-
Sodium hydrosulfite
-
Ultrapure water
-
-
Heating block set to 50°C
-
Sialic acid reference standards (Neu5Ac, Neu5Gc)
DMB Labeling Solution Preparation:
-
In a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.[1]
-
Add this solution to a separate 2 mL glass vial containing 4 mg of sodium hydrosulfite and mix.[1]
-
Add this final solution to a 2 mL glass vial containing 0.7 mg of DMB and mix.[1]
Derivatization Protocol:
-
To 20 µL of the supernatant (or sialic acid standard), add 20 µL of the DMB-labeling solution.
-
Incubate the mixture in the dark at 50°C for 3 hours.[1]
-
Stop the reaction by adding 480 µL of water to the reaction mixture.[1]
-
The DMB-labeled sample is now ready for HPLC analysis. It is recommended to analyze the samples within 24 hours of labeling to prevent degradation of the light-sensitive derivatives.[3]
HPLC Analysis
The DMB-labeled sialic acids are separated and quantified using reversed-phase HPLC with fluorescence detection.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Ascentis C18, 15 cm × 2.1 mm I.D., 3 µm) or an RP-Amide column (e.g., Ascentis Express RP-Amide, 10 cm × 2.1 mm I.D., 2.7 µm) for improved separation.
HPLC Conditions:
| Parameter | Condition 1: C18 Column | Condition 2: RP-Amide Column |
| Column | Ascentis C18, 15 cm × 2.1 mm I.D., 3 µm | Ascentis Express RP-Amide, 10 cm × 2.1 mm I.D., 2.7 µm |
| Mobile Phase A | Water:Acetonitrile:Methanol (84:9:7) | 0.1% Formic Acid in Water |
| Mobile Phase B | - | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic | 0-1 min: 6% B; 1.01-4 min: 20% B; 4.01-12 min: 6% B |
| Flow Rate | 0.2 mL/min | 0.2 mL/min |
| Column Temperature | 30°C | 30°C |
| Run Time | 25 minutes | 15 minutes |
| Fluorescence Detection | Excitation: 373 nm, Emission: 448 nm | Excitation: 373 nm, Emission: 448 nm |
Note: The RP-Amide column with a simpler mobile phase and shorter run time offers better resolution and improved peak shapes compared to the traditional C18 method.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method for the quantification of Neu5Ac and Neu5Gc.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Coefficient of Determination (R²) |
| Neu5Ac | 0.1 - 10 | > 0.999 |
| Neu5Gc | 0.1 - 10 | > 0.999 |
Data based on a study using DMB derivatization and HPLC-FLD.[4]
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (nmol) | LOQ (nmol) |
| Neu5Ac | 0.0068 | 0.0205 |
| Neu5Gc | 0.0071 | 0.0216 |
Data obtained using a validated method following ICH Q2(R1) guidelines.[2]
Table 3: Precision
| Analyte | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Neu5Ac | 0.7 - 1.8 | 1.4 |
| Neu5Gc | 0.7 - 1.8 | 1.2 |
Repeatability RSDs for Neu5Ac and Neu5Gc were 1.4% and 1.2%, respectively.[4]
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of sialic acids.
DABA Derivatization Reactiondot
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the study of peptide localization, protein-protein interactions, and enzyme activity.[1][2] 3,4-Diaminobenzoic acid (DABA) is a fluorophore that can be incorporated into peptides to facilitate their detection. While commonly integrated during solid-phase peptide synthesis (SPPS) as a pre-formed amino acid derivative, DABA can also be conjugated to a peptide post-synthesis.[3][4][5][6] This document provides a detailed protocol for the fluorescent labeling of a peptide with this compound via amide bond formation, along with the necessary experimental workflows and data presentation.
The protocol described herein involves the activation of the carboxylic acid group of DABA using a coupling reagent, followed by its reaction with a primary amine on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue.[7][8] Subsequent purification of the fluorescently labeled peptide is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
Experimental Workflow
The overall workflow for the fluorescent labeling of a peptide with this compound is depicted below.
Caption: Experimental workflow for peptide labeling with DABA.
Chemical Reaction Pathway
The chemical reaction for labeling a peptide with this compound involves the formation of a stable amide bond.
Caption: Amide bond formation between a peptide and DABA.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of Fmoc-protected this compound amino acid derivatives, which are used in solid-phase peptide synthesis.[3][4][6] While these are not direct labeling efficiencies for a post-synthesis conjugation, they provide an indication of the reactivity of DABA in amide bond formation.
| Amino Acid Derivative | Yield (%) | Reference |
| Fmoc-Ala-Dbz-OH | 83-87 | [3] |
| Fmoc-Lys(Boc)-Dbz-OH | 86 | [4] |
| General range for various Fmoc-amino acid-Dbz-OH | 40-94 | [6] |
| Fmoc-(2-naphthyl)alanine-Dbz-OH | 50 | [4] |
| N-Fmoc-6-aminohexanoic acid-Dbz-OH | 65 | [4] |
Detailed Experimental Protocol
Materials:
-
Peptide with a free primary amine (N-terminus or Lys side chain)
-
This compound (DABA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase C18 column
-
0.22 µm syringe filters
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Reaction vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass spectrometer
-
Fluorometer
-
Lyophilizer
Procedure:
1. Reagent Preparation
-
Peptide Solution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
DABA Solution: Prepare a 5-fold molar excess of DABA relative to the peptide in anhydrous DMF.
-
HATU Solution: Prepare a 4.9-fold molar excess of HATU relative to the peptide in anhydrous DMF.
-
DIPEA: Use neat DIPEA, calculating a 10-fold molar excess relative to the peptide.
2. Labeling Reaction
-
In a clean, dry reaction vial, add the peptide solution.
-
To a separate vial, add the DABA solution and the HATU solution. Mix gently and allow to pre-activate for 5 minutes at room temperature.
-
Add the activated DABA/HATU mixture to the peptide solution.
-
Add the DIPEA to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing by RP-HPLC and mass spectrometry.
3. Reaction Quenching (Optional)
-
To quench any unreacted activated DABA, a small amount of a primary amine-containing compound like glycine (B1666218) or hydroxylamine (B1172632) can be added.
4. Purification of the DABA-Labeled Peptide
-
Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).
-
Filter the mixture through a 0.22 µm syringe filter.
-
Purify the DABA-labeled peptide by RP-HPLC using a C18 column.[9][10]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 95% over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at a wavelength of 220 nm for the peptide bond and a higher wavelength appropriate for the DABA fluorophore (e.g., around 350 nm for excitation and 450 nm for emission, though these values should be experimentally determined).
-
5. Analysis and Characterization
-
Collect the fractions containing the purified DABA-labeled peptide.
-
Confirm the identity and purity of the labeled peptide using mass spectrometry. The mass should correspond to the mass of the original peptide plus the mass of DABA minus the mass of water.
-
Characterize the fluorescence properties of the purified peptide using a fluorometer to determine the excitation and emission maxima, and the quantum yield.
6. Lyophilization
-
Pool the pure fractions and lyophilize to obtain the DABA-labeled peptide as a dry powder.
Expected Results and Troubleshooting
-
Labeling Efficiency: The efficiency of the labeling reaction can be estimated from the HPLC chromatogram by comparing the peak area of the labeled peptide to that of the unlabeled peptide.
-
Purity: The final purity of the labeled peptide should be >95% as determined by analytical RP-HPLC.[11]
-
Troubleshooting:
-
Low Labeling Efficiency: Increase the molar excess of DABA and coupling reagents, extend the reaction time, or ensure all reagents are anhydrous.
-
Multiple Labeled Species: If the peptide has multiple primary amines (e.g., N-terminus and multiple lysines), multiple labeled species may be formed. To achieve site-specific labeling, protecting groups should be used during peptide synthesis.
-
Poor Purification: Optimize the HPLC gradient to achieve better separation between the labeled and unlabeled peptide, as well as other reaction components.
-
By following this protocol, researchers can effectively label peptides with this compound for use in a variety of fluorescence-based assays. Optimization of the reaction and purification conditions may be necessary for specific peptides to achieve the desired labeling efficiency and purity.
References
- 1. BJOC - Selected peptide-based fluorescent probes for biological applications [beilstein-journals.org]
- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 3. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. bachem.com [bachem.com]
- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Diaminobenzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,4-Diaminobenzoic acid (DABA) in solid-phase peptide synthesis (SPPS). DABA serves as a versatile "safety-catch" linker, enabling the synthesis of C-terminally modified peptides, which are crucial intermediates in drug development and proteomics research.
Introduction: The Role of this compound in SPPS
This compound (DABA), often referred to as a Dbz linker, is a key building block in modern peptide chemistry.[1] Its primary application in Solid-Phase Peptide Synthesis (SPPS) is as a safety-catch linker.[2][3][4] This strategy allows for the assembly of a peptide chain on a solid support, followed by a specific chemical activation step that renders the linker labile for cleavage. This approach provides a robust method for synthesizing C-terminally modified peptides, such as peptide thioesters, which are essential precursors for native chemical ligation (NCL).[3][4][5]
The "safety-catch" nature of the Dbz linker means it is stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine (B6355638) for Fmoc deprotection.[2] After peptide elongation, the aniline (B41778) nitrogen of the DABA moiety can be selectively acylated and cyclized to form a benzimidazolinone. This activated form is then susceptible to nucleophilic attack, allowing for cleavage of the peptide from the resin with a desired C-terminal modification.[2][5]
Key Applications
-
Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL): The Dbz linker strategy is widely used to generate peptide thioesters, which are critical components for NCL, a powerful technique for ligating peptide fragments to produce large proteins.[3][4][5]
-
C-terminal Peptide Functionalization: This method allows for the introduction of various functionalities at the C-terminus of a peptide, including amides, esters, and other modified groups.[3][4]
-
Synthesis of Cyclic Peptides: The Dbz linker can be employed in the synthesis of cyclic peptides.[4]
Experimental Protocols
Protocol 1: One-Step Synthesis of 3-(Fmoc-amino acid)-4-diaminobenzoic Acids (Fmoc-aa-Dbz-OH)
This protocol describes a one-step method for the synthesis of preloaded Fmoc-amino acid-Dbz-OH constructs, which can then be coupled to a solid support resin.[3][6] This "preloaded" approach can be more efficient than stepwise assembly on the resin.[3]
Materials:
-
Fmoc-protected amino acid
-
This compound (DABA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Acetone
Procedure:
-
Dissolve the Fmoc-amino acid (1.0 equiv) and HATU (1.2 equiv) in DMF.
-
Add NMM (2.0 equiv) to the solution under a nitrogen atmosphere.
-
Stir the solution for 60 minutes at room temperature.
-
Cool the solution to 0 °C and add DABA (1.3 equiv) in four portions over 40 minutes.
-
Allow the reaction to stir at room temperature for 140 minutes under nitrogen.
-
Reduce the DMF volume by half under vacuum.
-
Add water to precipitate the product.
-
Stir the resulting slurry for 60 minutes and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
For further purification, the crude product can be suspended in DCM or reprecipitated from acetone/water.[3][6]
Quantitative Data: The following table summarizes the reported yields for the synthesis of various Fmoc-amino acid-Dbz-OH derivatives using this one-step method.[3][4][6][7][8][9]
| Fmoc-Amino Acid Derivative | Yield (%) |
| Fmoc-Phe-Dbz-OH | 91 |
| Fmoc-Ala-Dbz-OH | 87 |
| Fmoc-Gly-Dbz-OH | 90 |
| Fmoc-Met-Dbz-OH | 94 |
| Fmoc-Asp(OtBu)-Dbz-OH | 88 |
| Fmoc-Lys(Boc)-Dbz-OH | 86 |
| Fmoc-Ser(tBu)-Dbz-OH | 78 |
| Fmoc-Glu(OtBu)-Dbz-OH | 82 |
| Fmoc-Ile-Dbz-OH | 91 |
| Fmoc-(2-naphthyl)alanine-Dbz-OH | 50 |
| N-Fmoc-6-aminohexanoic acid-Dbz-OH | 65 |
Protocol 2: Solid-Phase Peptide Synthesis using a Dbz Linker
This protocol outlines the general steps for SPPS on a resin pre-functionalized with a Dbz linker or by coupling Fmoc-Dbz-OH to a resin.
Materials:
-
Rink Amide resin or similar aminomethylated resin
-
Fmoc-Dbz-OH or pre-synthesized Fmoc-aa-Dbz-OH
-
Coupling reagents (e.g., HCTU, HATU, PyAOP)
-
Base (e.g., DIPEA, NMM)
-
20% Piperidine in DMF
-
Fmoc-protected amino acids
-
p-Nitrophenyl chloroformate
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF. If starting with an unfunctionalized resin, couple Fmoc-Dbz-OH using standard coupling conditions.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Couple the subsequent Fmoc-amino acids sequentially using a suitable coupling reagent and base.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Activation of the Dbz Linker:
-
Cleavage and Deprotection:
-
Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
-
Thioester Formation (Optional): The cleaved peptide with the C-terminal Nbz moiety can be converted to a peptide thioester by thiolysis in a neutral aqueous buffer.[5]
Visualizations
Workflow for SPPS using a Dbz Safety-Catch Linker
Caption: Workflow for SPPS using a this compound (Dbz) safety-catch linker.
Logical Relationship of Dbz Linker Activation and Cleavage
Caption: Logical steps for the activation and cleavage of a Dbz safety-catch linker.
Troubleshooting and Considerations
-
Monitoring Coupling Reactions: The Kaiser test may not be reliable for monitoring the coupling to the aniline nitrogen of the Dbz linker.[3] Alternative analytical methods may be required.
-
Side Reactions: During SPPS, there is a possibility of acylation of the second amino group of the diaminobenzoic acid residue.[10] Careful control of coupling conditions is necessary.
-
Purity of Fmoc-aa-Dbz-OH: The purity of the pre-synthesized Fmoc-aa-Dbz-OH is crucial for the success of the subsequent SPPS. The precipitation and washing steps in Protocol 1 are critical for obtaining a pure product.[3][6]
These application notes and protocols provide a comprehensive guide for the effective use of this compound in solid-phase peptide synthesis. By leveraging the unique properties of the Dbz safety-catch linker, researchers can access a wide range of C-terminally modified peptides for various applications in science and medicine.
References
- 1. srinichem.com [srinichem.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 9. Collection - One-Step Synthesis of 3â(Fmoc-amino acid)-3,4-diaminobenzoic Acids - ACS Omega - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Benzimidazole Derivatives from 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of benzimidazole (B57391) derivatives from 3,4-diaminobenzoic acid, a critical starting material for various biologically active compounds. The protocols detailed below offer step-by-step guidance for the synthesis of these valuable molecules, which are of significant interest in medicinal chemistry and drug discovery.
Application Notes
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] The fusion of a benzene (B151609) ring with an imidazole (B134444) ring creates a stable bicyclic system that can be readily functionalized to modulate its biological effects.[3][4] this compound serves as a versatile precursor for the synthesis of benzimidazole-5-carboxylic acid and its derivatives, which are important intermediates in the development of novel therapeutic agents.[6][7]
The primary synthetic strategies for converting this compound into benzimidazole derivatives involve condensation reactions with either aldehydes or carboxylic acids. These reactions lead to the formation of the imidazole ring, yielding 2-substituted benzimidazole-5-carboxylic acids.
1. Condensation with Aldehydes:
This is a widely employed one-pot method for the synthesis of 2-aryl or 2-alkyl-benzimidazole-5-carboxylic acids. The reaction involves the condensation of this compound with various aldehydes in the presence of an oxidizing agent or a catalyst.[3][7][8] This approach is favored for its efficiency, often proceeding under mild conditions with good to excellent yields.[3][8] The choice of catalyst and reaction conditions can significantly influence the reaction time and product yield.[9][10]
2. Condensation with Carboxylic Acids (Phillips Method):
The classical Phillips method involves the condensation of an o-phenylenediamine, in this case, this compound, with a carboxylic acid or its derivatives (such as esters, acid chlorides, or orthoesters) under acidic conditions and often at elevated temperatures.[5][11][12] While this method is robust and widely applicable, it can sometimes require harsh reaction conditions.[1][12] Modern variations of this method utilize catalysts to facilitate the reaction under milder conditions.[9][11]
Biological Significance of Benzimidazole-5-carboxylic Acid Derivatives:
The carboxylic acid moiety at the 5-position of the benzimidazole ring provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with varied biological activities. These derivatives have been investigated as potential inhibitors of various enzymes and have shown promise in the development of new anticancer and antimicrobial agents.[1][2][13]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of benzimidazole derivatives from this compound.
Protocol 1: One-Pot Synthesis of 2-Aryl-1H-benzimidazole-5-carboxylic Acid via Condensation with Aromatic Aldehydes
This protocol describes a general and efficient one-pot synthesis of 2-aryl-1H-benzimidazole-5-carboxylic acids.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, etc.)
-
Ammonium (B1175870) chloride (NH₄Cl)[9][14]
-
Ethanol (B145695) (EtOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add ammonium chloride (catalytic amount) to the reaction mixture.[9][14]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-3 hours), cool the reaction mixture to room temperature.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-1H-benzimidazole-5-carboxylic acid.
Quantitative Data Summary:
| Reactant 1 (Aldehyde) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Chlorobenzaldehyde | NH₄Cl | Ethanol | 80 | 2 | 78.88 | [14] |
| 2-Hydroxybenzaldehyde | NH₄Cl | Ethanol | 80 | 2.5 | 89.18 | [15] |
Protocol 2: Synthesis of Benzimidazole-5-carboxylic Acid via Reductive Cyclization
This protocol outlines a one-pot synthesis of a substituted benzimidazole-5-carboxylic acid derivative using a reductive cyclization approach.[1]
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
3-Bromo-4-hydroxy-5-methoxybenzaldehyde
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
Procedure:
-
Reductive Cyclization: In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), and sodium dithionite (4.0 eq) in DMSO.[1]
-
Heat the reaction mixture to 90°C with stirring for 3 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by filtration and dry to obtain the intermediate ester.
-
Hydrolysis: Suspend the crude ester in ethanol and add a 33% aqueous solution of sodium hydroxide.
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry to obtain the final product.
Visualizations
Diagram 1: General Synthetic Workflow for Benzimidazole Derivatives from this compound
Caption: General synthetic routes to benzimidazole derivatives.
Diagram 2: One-Pot Condensation with Aldehydes Workflow
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 13. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds | MDPI [mdpi.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. iajpr.com [iajpr.com]
Application Note: 3,4-Diaminobenzoic Acid as a Novel Cross-Linking Agent for Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein cross-linking is a powerful technique used to study protein-protein interactions, stabilize protein structures, and create novel biomaterials. While a variety of cross-linking agents are commercially available, the exploration of new reagents with unique properties remains an active area of research. This document describes the theoretical application of 3,4-Diaminobenzoic acid (DABA) as a protein cross-linking agent. It is important to note that the use of DABA for protein cross-linking is not a widely documented or established method. The protocols and mechanisms described herein are based on established bioconjugation chemistries and serve as a guide for researchers interested in exploring the potential of this compound.
This compound is a molecule possessing two primary amino groups and one carboxylic acid group.[1] This trifunctional nature suggests its potential as a cross-linker, primarily by bridging acidic amino acid residues (aspartate, glutamate) on protein surfaces through the use of a carbodiimide (B86325) activator.
Principle of the Method
The proposed method for using DABA as a protein cross-linker relies on carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4] EDC is a zero-length cross-linker that activates carboxyl groups (e.g., on aspartic and glutamic acid residues of a protein) to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with a primary amine.
In this proposed application, the two primary amino groups of DABA can react with two activated carboxyl groups on the same or different protein molecules. This would result in the formation of stable amide bonds, effectively cross-linking the proteins with DABA acting as the linker. The addition of NHS or Sulfo-NHS is recommended to increase the efficiency of the reaction by forming a more stable amine-reactive NHS ester intermediate.[2][4]
Experimental Protocols
Disclaimer: The following protocols are theoretical and should be optimized for your specific proteins of interest.
Protocol 1: Two-Step Cross-Linking of a Single Protein (Intramolecular Cross-Linking)
This protocol is designed to introduce cross-links within a single protein to stabilize its tertiary or quaternary structure.
Materials:
-
Purified protein in a suitable buffer (e.g., MES, HEPES, or PBS, pH 6.0-7.5)
-
This compound (DABA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in Activation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.
-
Activation of Protein Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Immediately add NHS or Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Activation Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Reaction Buffer to remove excess EDC and NHS.
-
Cross-Linking with DABA:
-
Immediately add DABA to the activated protein solution. A 10 to 50-fold molar excess of DABA over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagents: Purify the cross-linked protein from excess DABA and quenching reagents using a desalting column or dialysis.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, size exclusion chromatography, and/or mass spectrometry.
Protocol 2: One-Step Cross-Linking of Two Different Proteins (Intermolecular Cross-Linking)
This protocol is for cross-linking two different interacting proteins.
Materials:
-
Purified proteins (Protein A and Protein B) in a suitable buffer
-
This compound (DABA)
-
EDC
-
NHS or Sulfo-NHS
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Mixture Preparation: Mix the two proteins in the desired molar ratio (e.g., 1:1) in the Reaction Buffer. The total protein concentration should be in the range of 1-10 mg/mL.
-
Cross-Linking Reaction:
-
Add DABA to the protein mixture. A starting concentration of 1-5 mM can be tested.
-
Add EDC to a final concentration of 2-10 mM.
-
Add NHS or Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 2 hours at room temperature.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents by desalting or dialysis.
-
Analysis: Analyze the formation of the cross-linked protein complex using SDS-PAGE (looking for a higher molecular weight band), Western blotting, or mass spectrometry.
Data Presentation
Table 1: Summary of Hypothetical Reaction Parameters for DABA Cross-Linking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| DABA Concentration | 1 - 10 mM | To be optimized based on the protein and desired cross-linking efficiency. |
| EDC Concentration | 2 - 10 mM | Should be in molar excess to the number of carboxyl groups to be activated. |
| NHS/Sulfo-NHS Conc. | 5 - 20 mM | Typically 2-5 times the concentration of EDC. |
| Reaction pH | 6.0 - 7.5 | pH 6.0 is optimal for EDC activation; pH 7.2-7.5 is optimal for amine reaction. |
| Reaction Time | 2 hours at RT or O/N at 4°C | Longer incubation times may increase cross-linking efficiency but also non-specific reactions. |
| Quenching Agent | Tris or Hydroxylamine | 20-50 mM final concentration. |
Visualizations
Caption: Proposed mechanism for DABA-mediated protein cross-linking using EDC/NHS chemistry.
Caption: General experimental workflow for protein cross-linking with this compound.
References
- 1. This compound | 619-05-6 [chemicalbook.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diaminobenzoic Acid Derivatives in Proteomics Research: A Focus on Sialic Acid Analysis
Introduction
In the field of proteomics, particularly in the characterization of glycoproteins and biopharmaceuticals, the analysis of sialic acids is of paramount importance. Sialic acids are a family of nine-carbon acidic monosaccharides that typically occupy the terminal positions of glycan chains on proteins and lipids. Their presence, abundance, and linkage type can significantly influence protein stability, function, immunogenicity, and serum half-life. Consequently, accurate quantification and characterization of sialic acids are critical quality attributes for many therapeutic proteins.
This document provides detailed application notes and protocols for the analysis of sialic acids in proteomics research, with a primary focus on the widely used derivatization agent 1,2-diamino-4,5-methylenedioxybenzene (DMB). While the initial query specified 3,4-Diaminobenzoic acid (DABA), the prevalent method described in scientific literature for sialic acid derivatization employs DMB. Other reagents such as 3,5-diaminobenzoic acid, 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA), and 3,4-diaminotoluene (B134574) (DAT) have also been reported but are less common. This guide will detail the established DMB-based workflow, from sialic acid release to quantitative analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Core Application: Quantitative Analysis of Sialic Acids
The fundamental principle involves three key steps:
-
Release of Sialic Acids: Sialic acids are cleaved from the glycoprotein (B1211001) backbone through mild acid hydrolysis or enzymatic digestion.
-
Derivatization: The released sialic acids are chemically labeled with a fluorescent tag, most commonly DMB. This reaction is specific to the α-keto acid functionality of sialic acids, allowing for selective labeling.
-
Analysis: The fluorescently labeled sialic acids are then separated, identified, and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector. Mass spectrometry (MS) can also be coupled to the system for structural confirmation.
The following diagram illustrates the general experimental workflow for sialic acid analysis.
Application Notes and Protocols for Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 3,4-diaminobenzoic acid and its derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2]
Introduction
This compound (3,4-DABA) is a versatile aromatic compound featuring two amino groups and a carboxylic acid moiety.[2] This unique structure makes it an ideal starting material for the synthesis of various heterocyclic systems and other complex organic molecules. Its derivatives have shown significant promise in drug discovery, notably as inhibitors of the M1 aminopeptidase (B13392206) family (including ERAP1, ERAP2, and IRAP), which play crucial roles in immune response and blood pressure regulation.[3] Furthermore, benzimidazole (B57391) derivatives of 3,4-DABA are associated with a broad spectrum of pharmacological activities.[4]
Microwave-assisted synthesis leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in cleaner reactions with fewer byproducts compared to conventional heating methods.
Data Presentation
The following table summarizes the quantitative data for the microwave-assisted synthesis of this compound, a multi-step process starting from 4-aminobenzoic acid.[1][5]
| Step No. | Reaction | Starting Material | Key Reagents | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | Acetylation | 4-Aminobenzoic acid | Acetic anhydride | 800 | 5 | 93.8 |
| 2 | Nitration | p-Acetylaminobenzoic acid | Acetic anhydride, Conc. Nitric acid | High | 3 | 85.3 |
| 3 | Hydrolysis | 3-Nitro-4-acetamidobenzoic acid | 50% Potassium hydroxide (B78521), Ethanol (B145695) | 800 | 5 | 93.1 |
| 4 | Reduction | 4-Amino-3-nitrobenzoic acid | 9% Ammonium (B1175870) sulfide, Ethanol | 800 | 5 | 90.8 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should be performed in dedicated microwave reactors with appropriate pressure and temperature monitoring.
Protocol 1: Microwave-Assisted Synthesis of this compound[1][6]
This protocol outlines the four-step synthesis of this compound from 4-aminobenzoic acid.
Step 1: Synthesis of p-Acetylaminobenzoic Acid
-
In a microwave-safe vessel, combine 4-aminobenzoic acid and a 2-fold molar excess of acetic anhydride.
-
Irradiate the mixture in a microwave reactor at 800W for 5 minutes.
-
After cooling, the product can be isolated by filtration and washing with cold water.
Step 2: Synthesis of 3-Nitro-4-acetamidobenzoic Acid
-
To the p-acetylaminobenzoic acid from the previous step, add a 2-fold molar excess of acetic anhydride.
-
Cool the mixture in an ice-water bath and slowly add a stoichiometric amount of concentrated nitric acid.
-
Irradiate the reaction mixture at a high power setting for 3 minutes.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Isolate the solid by filtration and wash with distilled water.
Step 3: Synthesis of 4-Amino-3-nitrobenzoic Acid
-
In a microwave-safe vessel, dissolve the 3-nitro-4-acetamidobenzoic acid in ethanol and an excess of 50% potassium hydroxide solution.
-
Irradiate the mixture at 800W for 5 minutes.
-
After cooling, acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter and dry the resulting crystals.
Step 4: Synthesis of this compound
-
Dissolve the 4-amino-3-nitrobenzoic acid in ethanol in a microwave-safe vessel.
-
Add a 9% solution of ammonium sulfide.
-
Irradiate the mixture at 800W for 5 minutes under reflux.
-
Filter the hot solution and wash the residue with water.
-
Combine the filtrate and washings, and pour into ice water to precipitate the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of Benzimidazole Derivatives
This protocol can be adapted for the synthesis of various benzimidazole derivatives from this compound and different carboxylic acids.
-
In a microwave vial, mix this compound (1 mmol) and a carboxylic acid (1 mmol).
-
Add a catalytic amount of acid (e.g., a few drops of 4M HCl).
-
Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 50% power) for 2-5 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Synthesis Workflow
The following diagram illustrates the multi-step microwave-assisted synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Signaling Pathway: Antigen Presentation
Derivatives of this compound can inhibit M1 aminopeptidases like ERAP1 and ERAP2, which are involved in the MHC class I antigen presentation pathway.
Caption: Inhibition of the MHC class I antigen presentation pathway.
Signaling Pathway: Renin-Angiotensin System Modulation
M1 aminopeptidases also play a role in the Renin-Angiotensin System (RAS), which regulates blood pressure.
Caption: Modulation of the Renin-Angiotensin System by M1 aminopeptidase inhibitors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging multifunctional roles of ERAP1, ERAP2 and IRAP between antigen processing and renin-angiotensin system modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on ERAP Roles in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Diaminobenzoic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzoic acid (3,4-DABA) is a highly versatile aromatic compound that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring two adjacent amino groups and a carboxylic acid moiety on a benzene (B151609) ring, allows for diverse cyclization reactions, leading to the formation of valuable scaffolds in medicinal chemistry, materials science, and diagnostics. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from 3,4-DABA, including benzimidazoles, quinoxalines, phenazines, and aromatic polyamides (aramids).
Applications of this compound-Derived Heterocycles
Heterocyclic compounds synthesized from this compound exhibit a broad spectrum of biological activities and material properties.
-
Benzimidazoles: The benzimidazole (B57391) core is a prominent pharmacophore found in numerous pharmaceuticals.[1] Derivatives of 2-substituted-1H-benzo[d]imidazole-6-carboxylic acid, synthesized from 3,4-DABA, have demonstrated significant potential as antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase, which is responsible for controlling the topological state of DNA during replication.[2] This disruption of DNA synthesis ultimately leads to bacterial cell death.[2]
-
Quinoxalines: Quinoxaline (B1680401) derivatives are another class of heterocyclic compounds with important biological activities. The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids from 3,4-DABA and various 1,2-diketones has been reported, offering a route to compounds with potential applications in medicinal chemistry.[3]
-
Phenazines: Phenazines are nitrogen-containing heterocyclic compounds with applications as dyes, fluorescent probes, and photosensitizers in photodynamic therapy.[3] The synthesis of phenazine (B1670421) derivatives can be achieved through the condensation of o-diamines with catechols or other precursors.[3]
-
Aromatic Polyamides (Aramids): The bifunctional nature of 3,4-DABA, possessing both amino and carboxylic acid groups, makes it an excellent monomer for the synthesis of high-performance aromatic polyamides, commonly known as aramids. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[4][5][6]
Experimental Protocols
Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carboxylic Acids
This protocol describes a general method for the synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids via the condensation of this compound with various aromatic aldehydes. This reaction is a variation of the Phillips condensation.
Reaction Scheme:
Caption: General synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Add the substituted aromatic aldehyde (1.0 eq.) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).
-
Heat the reaction mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a stirred aqueous solution of sodium carbonate (10%) to neutralize the acid and precipitate the product.
-
Filter the crude product, wash thoroughly with distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-aryl-1H-benzo[d]imidazole-6-carboxylic acid.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.
Example Spectroscopic Data for 2-Phenyl-1H-benzo[d]imidazole-6-carboxylic acid:
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole and the phenyl substituent, as well as the acidic proton of the carboxylic acid and the N-H proton of the imidazole (B134444) ring. |
| ¹³C NMR | Resonances for the carboxyl carbon, the imidazole carbon at the 2-position, and the aromatic carbons. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of the product. |
Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids via Hydrothermal Synthesis
This protocol details an environmentally friendly method for the synthesis of quinoxaline derivatives using high-temperature water as the solvent.[3]
Reaction Workflow:
Caption: Hydrothermal synthesis workflow for quinoxaline-6-carboxylic acids.
Materials:
-
This compound
-
1,2-Diarylketone (e.g., benzil)
-
Deionized water
Procedure:
-
Place this compound (1.0 eq.) and the 1,2-diarylketone (1.0 eq.) in a high-pressure reaction vessel.
-
Add deionized water to the vessel.
-
Seal the reactor and heat to the desired temperature (typically between 150-230 °C) for a short duration (5-30 minutes).[3]
-
Rapidly cool the reactor to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with water and dry to obtain the 2,3-diarylquinoxaline-6-carboxylic acid.
Quantitative Data for Selected Quinoxaline Derivatives: [3]
| 1,2-Diarylketone | Reaction Temp. (°C) | Reaction Time (min) | Yield (%) |
| Benzil | 150 | 30 | 98 |
| 4,4'-Difluorobenzil | 150 | 30 | 95 |
| 4,4'-Dichlorobenzil | 230 | 10 | 66 |
| 4,4'-Dibromobenzil | 230 | 10 | 65 |
Synthesis of Aromatic Polyamides (Aramids)
This protocol outlines the low-temperature solution polycondensation method for the synthesis of an aromatic polyamide from this compound and a diacyl chloride.
Polymerization Scheme:
Caption: Synthesis of an aromatic polyamide from this compound.
Materials:
-
This compound
-
Terephthaloyl chloride or another aromatic diacyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Lithium chloride (LiCl) or Calcium chloride (CaCl₂) (optional, for solubility enhancement)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) and a solubility-enhancing salt like LiCl (if needed) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the diacyl chloride (1.0 eq.) as a solid or a solution in NMP to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to build up the polymer molecular weight.
-
Precipitate the resulting viscous polymer solution by pouring it into a non-solvent such as methanol in a blender.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the aromatic polyamide under vacuum at an elevated temperature.
Expected Polymer Properties:
Aromatic polyamides derived from this compound are expected to exhibit high thermal stability and good mechanical properties.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | > 250 °C |
| 10% Weight Loss Temperature (TGA) | > 450 °C in Nitrogen |
| Tensile Strength | 70-100 MPa |
| Tensile Modulus | 1.5-2.5 GPa |
Antimicrobial Activity of Benzimidazole Derivatives
Benzimidazole derivatives synthesized from this compound have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds is believed to be the inhibition of DNA gyrase.
Mechanism of Action - DNA Gyrase Inhibition:
Caption: Proposed mechanism of antimicrobial action of benzimidazole derivatives.
Quantitative Antimicrobial Activity Data (MIC Values):
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) |
| Benzimidazole-Thiazolidinedione derivative | Staphylococcus aureus | 12.5 - 50 |
| Benzimidazole-Thiazolidinedione derivative | Enterococcus faecalis | 12.5 - 50 |
| Benzimidazole derivative | Candida tropicalis | 6.25 - 100 |
| Benzimidazole derivative | Candida albicans | 50 - 400 |
Note: The specific MIC values can vary significantly depending on the exact substitutions on the benzimidazole ring.
Conclusion
This compound is a readily available and highly valuable building block for the synthesis of a diverse range of heterocyclic compounds and polymers. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and applications of these versatile molecules in drug discovery and materials science. The unique reactivity of 3,4-DABA continues to offer opportunities for the development of novel compounds with significant biological and physical properties.
References
Application Notes and Protocols for Electrochemical Detection of Biomolecules Using 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,4-Diaminobenzoic acid (DABA) in the electrochemical detection of biomolecules. The unique properties of DABA, including its ability to be electropolymerized and its functional groups available for bioconjugation, make it a versatile platform for developing sensitive and selective biosensors for a wide range of analytes, including nucleic acids and proteins.
Introduction to this compound in Electrochemical Biosensing
This compound is an aromatic compound containing both amine and carboxylic acid functional groups. This dual functionality allows for its use as a stable and versatile interface for the modification of electrode surfaces. The electropolymerization of DABA on a conductive substrate, such as a glassy carbon electrode (GCE), creates a poly(DABA) film with accessible amine and carboxyl groups. These groups can be used for the covalent immobilization of biorecognition elements like DNA probes, aptamers, or antibodies, forming the basis of a highly specific biosensor. The inherent redox activity of some poly(aminobenzoic acid) films can also play a role in the electrochemical signal transduction.
General Experimental Workflow
The development of a DABA-based electrochemical biosensor typically follows a multi-step process. This involves the preparation and modification of the electrode, immobilization of the biorecognition molecule, and subsequent detection of the target analyte.
Caption: General workflow for the fabrication and use of a DABA-based electrochemical biosensor.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key experiments involved in the development of DABA-based electrochemical biosensors. These are model protocols based on established methods for aminobenzoic acid isomers and should be optimized for specific applications.
Protocol for Electropolymerization of DABA on a Glassy Carbon Electrode
This protocol describes the modification of a glassy carbon electrode (GCE) with a thin film of poly(this compound).
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (DABA)
-
Phosphate buffer solution (PBS), pH 7.0
-
Deionized (DI) water
-
Alumina (B75360) slurry (0.05 µm)
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse the electrode thoroughly with DI water.
-
Soncate the electrode in DI water for 2 minutes, followed by sonication in ethanol (B145695) for 2 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a 10 mM solution of DABA in 0.1 M PBS (pH 7.0).
-
Set up the three-electrode cell with the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode in the DABA solution.
-
Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s.
-
After electropolymerization, rinse the poly(DABA)/GCE with DI water to remove any unreacted monomer and dry it under a nitrogen stream.
-
Caption: Step-by-step workflow for the electropolymerization of DABA on a GCE.
Protocol for Electrochemical Detection of DNA
This protocol outlines the fabrication of a DNA biosensor using a poly(DABA)-modified GCE for the detection of a specific DNA sequence.
Materials:
-
poly(DABA)/GCE
-
Amine-terminated single-stranded DNA (ssDNA) probe
-
Target ssDNA
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate buffer saline (PBS), pH 7.4
-
Methylene (B1212753) blue (MB) solution (electrochemical indicator)
-
Bovine Serum Albumin (BSA) solution (1%)
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the poly(DABA)/GCE in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature to activate the carboxyl groups of the DABA film.
-
Rinse the electrode with DI water.
-
-
Immobilization of ssDNA Probe:
-
Drop-cast 10 µL of a 10 µM solution of the amine-terminated ssDNA probe onto the activated electrode surface.
-
Incubate in a humid chamber for 12 hours at 4°C to allow for covalent bond formation.
-
Rinse the electrode with PBS to remove any unbound probes.
-
-
Blocking:
-
Immerse the electrode in a 1% BSA solution for 30 minutes to block any remaining active sites and prevent non-specific adsorption.
-
Rinse with PBS.
-
-
Hybridization with Target DNA:
-
Drop-cast 10 µL of the target DNA solution (at various concentrations) onto the probe-modified electrode surface.
-
Incubate for 1 hour at 37°C to allow for hybridization.
-
Rinse the electrode with PBS to remove any non-hybridized DNA.
-
-
Electrochemical Detection:
-
Immerse the electrode in a 20 µM methylene blue solution in PBS for 10 minutes.
-
Rinse with PBS to remove non-intercalated MB.
-
Perform differential pulse voltammetry (DPV) in PBS from -0.5 V to 0 V. The peak current of MB will be proportional to the amount of hybridized target DNA.
-
Caption: Signaling pathway for the electrochemical detection of DNA using a DABA-based biosensor.
Protocol for Electrochemical Detection of a Protein Biomarker
This protocol describes the development of an immunosensor for the detection of a specific protein antigen using a poly(DABA)-modified GCE.
Materials:
-
poly(DABA)/GCE
-
Capture antibody specific to the target protein
-
Target protein antigen
-
EDC and NHS
-
PBS, pH 7.4
-
BSA solution (1%)
-
Horseradish peroxidase (HRP)-labeled secondary antibody
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Activation and Antibody Immobilization:
-
Follow the same activation procedure as in the DNA protocol (Section 3.2, step 1).
-
Drop-cast 10 µL of a 100 µg/mL solution of the capture antibody onto the activated electrode surface.
-
Incubate in a humid chamber for 2 hours at 37°C.
-
Rinse with PBS.
-
-
Blocking:
-
Immerse the electrode in a 1% BSA solution for 1 hour at 37°C.
-
Rinse with PBS.
-
-
Antigen Binding:
-
Incubate the antibody-modified electrode with various concentrations of the target protein antigen for 1 hour at 37°C.
-
Rinse with PBS.
-
-
Secondary Antibody Binding:
-
Incubate the electrode with a solution of HRP-labeled secondary antibody for 1 hour at 37°C.
-
Rinse thoroughly with PBS.
-
-
Electrochemical Detection:
-
Immerse the electrode in a TMB substrate solution containing H₂O₂.
-
Perform chronoamperometry at a fixed potential (e.g., -0.2 V) for 60 seconds. The catalytic reduction of H₂O₂ by HRP will generate a current that is proportional to the concentration of the captured antigen.
-
Quantitative Data Presentation
The performance of electrochemical biosensors based on aminobenzoic acid-modified electrodes is summarized below. These values are representative and may vary depending on the specific experimental conditions and the nature of the biomolecules.
| Analyte | Bioreceptor | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| DNA | ssDNA Probe | poly(p-aminobenzoic acid)/MWCNTs/GCE | DPV | 1.0 x 10⁻¹² to 5.0 x 10⁻⁹ M | 3.5 x 10⁻¹³ M | [1] |
| Mouse IgG | Anti-mouse IgG | poly(o-aminobenzoic acid)/BDD | Amperometry | 1 - 1000 ng/mL | 0.30 ng/mL | [2] |
| Thrombin | Thrombin Binding Aptamer | g-C₃N₄/TiO₂ | Photoelectrochemical | 5.0 x 10⁻¹³ to 5.0 x 10⁻⁹ M | 1.2 x 10⁻¹³ M | [3] |
Conclusion
This compound provides a robust and versatile platform for the development of electrochemical biosensors. The ability to form a stable polymer film on electrode surfaces, coupled with the presence of functional groups for the straightforward immobilization of a wide variety of biomolecules, makes DABA an attractive material for applications in clinical diagnostics, drug development, and environmental monitoring. The protocols and data presented here serve as a valuable resource for researchers and scientists looking to leverage the advantages of DABA in their biosensing applications. Further optimization of the experimental parameters for specific target analytes is encouraged to achieve maximum sensitivity and selectivity.
References
- 1. A sensitive DNA biosensor fabricated with gold nanoparticles/poly (p-aminobenzoic acid)/carbon nanotubes modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of amperometric immunosensor using boron-doped diamond with poly(o-aminobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile fabrication of an aptasensor for thrombin based on graphitic carbon nitride/TiO2 with high visible-light photoelectrochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diaminobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diaminobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges, particularly low yield, encountered during this multi-step synthesis.
Troubleshooting Guides
Low Overall Yield
Q1: My overall yield for the four-step synthesis of this compound from 4-aminobenzoic acid is significantly lower than expected. What are the potential causes and how can I improve it?
Low overall yield is a common issue and can be attributed to suboptimal conditions or losses at any of the four key stages: acetylation, nitration, hydrolysis, or reduction. A significant improvement in the overall yield has been reported using microwave irradiation, which can increase the yield from approximately 40.7% to 67.6% while drastically reducing the reaction time from 6 hours to 1 hour.[1]
To identify the problematic step, it is recommended to analyze the yield and purity of the intermediate product at each stage.
Step 1: Acetylation of 4-Aminobenzoic Acid
Q2: I am getting a low yield of 4-acetamidobenzoic acid. What could be the issue?
A low yield in the acetylation step is often due to incomplete reaction or loss of product during workup.
-
Incomplete Reaction: Ensure that at least a stoichiometric amount of acetic anhydride (B1165640) is used. A slight excess (e.g., 1.2 equivalents) can drive the reaction to completion.[2] The reaction is typically refluxed for about 2 hours to ensure complete conversion.[2]
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Product Loss During Workup: 4-acetamidobenzoic acid is precipitated by pouring the reaction mixture into cold water. Ensure the water is sufficiently cold to minimize the solubility of the product. Inadequate washing of the precipitate can also lead to loss. Wash with a minimal amount of cold water.
Step 2: Nitration of 4-Acetamidobenzoic Acid
Q3: The nitration of 4-acetamidobenzoic acid is resulting in a low yield of 3-nitro-4-acetamidobenzoic acid and/or a mixture of products. How can I optimize this step?
The nitration step is critical and highly sensitive to reaction conditions. Deviation from optimal parameters can lead to the formation of undesired side products, significantly reducing the yield of the desired product.
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Temperature Control: This is the most critical factor. The reaction is highly exothermic, and the temperature should be strictly maintained in the recommended range (typically 0-10°C) during the addition of the nitrating agent.[3][4] Elevated temperatures can lead to decarboxylation, hydrolysis, and the formation of dinitro compounds.[4][5]
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Reagent Addition: The nitrating mixture (concentrated nitric acid and sulfuric acid) must be added slowly and dropwise to the solution of 4-acetamidobenzoic acid.[3] Rapid addition can cause a sudden increase in temperature, leading to side reactions.
-
Acid Concentration: The concentration of sulfuric acid is crucial. A concentration of 86-92% is recommended to maintain a fluid reaction mass and ensure complete reaction.[4] Using nitric acid at a concentration of 70-84% for the initial slurry can prevent premature nitration.[6]
-
Presence of Water: Ensure all glassware is dry and use concentrated acids. Water can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile, thus hindering the reaction.
Q4: I am observing the formation of a dark-colored, tar-like substance during nitration. What does this indicate?
The formation of dark tars is a sign of runaway side reactions, such as oxidation of the aromatic ring or excessive nitration. This is almost always due to a loss of temperature control. If this occurs, the experiment should be stopped, and repeated with stricter temperature monitoring and slower addition of the nitrating agent.
Step 3: Hydrolysis of 3-Nitro-4-acetamidobenzoic Acid
Q5: The hydrolysis of the acetamido group is incomplete, leading to a low yield of 4-amino-3-nitrobenzoic acid. What can I do?
Incomplete hydrolysis is the primary reason for low yield in this step.
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Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Refluxing with a strong base like potassium hydroxide (B78521) in ethanol (B145695) is a common method.[1][2] Microwave irradiation can significantly shorten the reaction time to as little as 5 minutes.[1]
-
Base Concentration: Using a sufficiently concentrated solution of the base is important to drive the hydrolysis to completion. A 50% potassium hydroxide solution has been used effectively.[1][2]
Q6: I am concerned about potential side reactions during hydrolysis. What should I look out for?
While the primary goal is to cleave the amide bond, harsh basic conditions could potentially lead to other reactions. However, the hydrolysis of the acetamido group is generally a robust and high-yielding reaction under the right conditions. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.
Step 4: Reduction of 4-Amino-3-nitrobenzoic Acid
Q7: The final reduction step to this compound is giving me a poor yield and an impure product. What are the common pitfalls?
The reduction of the nitro group is the final and a crucial step. Low yield and impurities can arise from incomplete reduction or the formation of side products.
-
Choice of Reducing Agent: A variety of reducing agents can be used. Ammonium (B1175870) sulfide (B99878) is a common choice.[1][2] Other options include catalytic hydrogenation (e.g., with Pd/C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl).[7][8] The choice of reagent can impact the yield and purity. For instance, catalytic hydrogenation of the sodium salt of 4-nitrobenzoic acid has been reported to give yields of over 96%.[8]
-
Incomplete Reduction: This will result in the presence of the starting material, 4-amino-3-nitrobenzoic acid, in your final product. Ensure that a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC is highly recommended.
-
Side Product Formation: Over-reduction or side reactions can lead to impurities. For example, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro groups can lead to the formation of azobenzenes.[7]
-
Workup and Purification: The workup procedure is critical for isolating a pure product. After the reduction, the product is often precipitated by adjusting the pH. It is important to adjust the pH carefully to the isoelectric point of this compound to maximize precipitation and minimize losses. Recrystallization from water or toluene (B28343) can be used for further purification.
Frequently Asked Questions (FAQs)
Q8: What is a typical overall yield for the synthesis of this compound from 4-aminobenzoic acid?
Under conventional heating, the overall yield is reported to be around 40.7%. However, with the use of microwave irradiation at each step, the overall yield can be significantly improved to 67.6%.[1]
Q9: How can I monitor the progress of each reaction step?
Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of each reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This helps in determining when the reaction is complete and can prevent under- or over-reacting.
Q10: What are the key safety precautions to take during this synthesis?
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Always add the nitrating agent slowly and with efficient cooling.
-
Handling of Amines: Aromatic amines can be toxic. Avoid inhalation and skin contact.[9]
Q11: Are there alternative synthetic routes to this compound?
Yes, other synthetic routes exist. One common alternative involves the reduction of 3,4-dinitrobenzoic acid.[10] The choice of route often depends on the availability and cost of the starting materials.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of this compound
| Step | Intermediate/Product | Conventional Method Yield (%) | Microwave-Assisted Yield (%) |
| 1. Acetylation | 4-Acetamidobenzoic acid | 84.0[2] | 93.8[1] |
| 2. Nitration | 3-Nitro-4-acetamidobenzoic acid | 85.3[2] | 85.3[1] |
| 3. Hydrolysis | 4-Amino-3-nitrobenzoic acid | - | 93.1[1] |
| 4. Reduction | This compound | - | 90.8[1] |
| Overall | This compound | 40.7 [1] | 67.6 [1] |
Note: The yield for the hydrolysis and reduction steps under conventional heating was not explicitly found in the provided search results, hence the overall yield comparison is based on the reported values.
Experimental Protocols
Synthesis of this compound via a Four-Step Microwave-Assisted Route[1]
Step 1: Acetylation of 4-Aminobenzoic Acid
-
In a 250 mL three-necked flask, combine 13.7 g (0.1 mol) of 4-aminobenzoic acid and 50 mL of 2 mol/L sodium hydroxide solution.
-
Heat the mixture to boiling and add 12 mL (0.12 mol) of acetic anhydride with stirring.
-
After the addition is complete, reflux for 5 minutes under microwave irradiation (100 mA or 800 W).
-
Cool the reaction mixture, filter the precipitate, wash with cold water, and dry to obtain 4-acetamidobenzoic acid.
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
In a 125 mL three-necked flask, add 18.0 g (0.1 mol) of 4-acetamidobenzoic acid and 20 mL (0.2 mol) of acetic anhydride.
-
Cool the mixture in an ice-water bath and add 7 mL (0.1 mol) of concentrated nitric acid.
-
After the addition is complete, raise the temperature to room temperature and reflux under high-power microwave irradiation for 3 minutes.
-
Cool the mixture and stir with ice water. Let it stand at room temperature for 1 hour.
-
Filter the precipitate, wash with distilled water, and dry to obtain 3-nitro-4-acetamidobenzoic acid.
Step 3: Hydrolysis of 3-Nitro-4-acetamidobenzoic Acid
-
In a 125 mL round-bottom flask, add 9.6 g (0.05 mol) of 3-nitro-4-acetamidobenzoic acid, 10 mL of 50% potassium hydroxide, and 13 mL of ethanol.
-
Mix well and reflux under microwave irradiation at 800 W for 5 minutes.
-
Cool the mixture and adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter and dry the yellow needle-like crystals of 4-amino-3-nitrobenzoic acid.
Step 4: Reduction of 4-Amino-3-nitrobenzoic Acid
-
In a suitable flask, dissolve the 4-amino-3-nitrobenzoic acid obtained from the previous step in ethanol.
-
Dropwise add 60 mL of 9% ammonium sulfide solution under reflux conditions.
-
After the addition is complete, continue refluxing under microwave irradiation at 800 W for 5 minutes.
-
Filter the hot solution and wash the residue with water until the pH is neutral.
-
Combine the filtrate and pour it into 45 g of ice water with rapid stirring.
-
Allow the crude product to precipitate.
-
Dissolve the crude product in hydrochloric acid, cool, and filter.
-
Adjust the pH of the filtrate to 4 with ammonia (B1221849) water to precipitate the final product.
-
Filter, dry, and obtain this compound.
Mandatory Visualization
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Synthetic pathway for this compound from 4-aminobenzoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 9. srinichem.com [srinichem.com]
- 10. 3,4-Dinitrobenzoic acid | 528-45-0 | Benchchem [benchchem.com]
Optimizing reaction conditions for 3,4-Diaminobenzoic acid derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 3,4-Diaminobenzoic acid (3,4-DABA).
Frequently Asked Questions (FAQs)
Q1: What are the key reactive functional groups on this compound?
A1: this compound possesses three primary reactive sites: two aromatic amino groups (-NH₂) at positions 3 and 4, and a carboxylic acid group (-COOH) at position 1. The amino groups are nucleophilic, while the carboxylic acid can undergo reactions typical of this functional group, such as esterification or conversion to an acyl chloride.
Q2: Which amino group of 3,4-DABA is more reactive towards acylation?
A2: The amino group at the 3-position (meta to the carboxylic acid) is generally more reactive towards electrophiles like acylating agents than the amino group at the 4-position (para to the carboxylic acid). This is due to the electronic effects of the substituents on the aromatic ring.
Q3: In which solvents is this compound most soluble for reactions?
A3: this compound has moderate solubility in water but is more readily soluble in polar aprotic solvents. For derivatization reactions, N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are commonly used to achieve good solubility of the starting material.[1] In aqueous solutions, the solubility of 3,4-DABA is pH-dependent; it is more soluble in basic solutions due to the formation of the carboxylate salt.[1]
Q4: What are the most common side reactions observed during the acylation of 3,4-DABA?
A4: The most prevalent side reactions include:
-
Diacylation: Acylation of both amino groups.
-
Benzimidazole (B57391) formation: Intramolecular cyclization between one of the amino groups and the newly formed amide, particularly under acidic conditions or at elevated temperatures.[2][3]
-
Esterification: Reaction of the carboxylic acid group, especially if the reaction conditions activate it.
-
Self-coupling: Reaction between molecules of 3,4-DABA, although this is less common under standard acylation conditions.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low Yield of the Desired Mono-acylated Product
Q: I am getting a low yield of my desired mono-N-acylated 3,4-DABA derivative. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors. Below is a systematic approach to troubleshoot this issue.
-
Poor Solubility of Starting Material:
-
Inactive Acylating Agent:
-
Solution: Acyl chlorides and anhydrides are sensitive to moisture.[5] Use freshly opened or distilled acylating agents and ensure all glassware and solvents are anhydrous.
-
-
Suboptimal Reaction Temperature:
-
Solution: Acylation reactions are often exothermic. Running the reaction at a controlled temperature, typically starting at 0°C and then allowing it to slowly warm to room temperature, can prevent side reactions and improve the yield of the desired product. Some reactions may require gentle heating to proceed at a reasonable rate; this should be optimized for each specific transformation.[6][7]
-
-
Incorrect Stoichiometry:
-
Solution: A slight excess (1.1-1.2 equivalents) of the acylating agent is often used to ensure complete conversion of the starting material.[4] However, a large excess can promote diacylation. Carefully control the stoichiometry of your reactants.
-
-
Inefficient Coupling Agent (for carboxylic acid coupling):
-
Solution: When coupling a carboxylic acid to one of the amino groups of 3,4-DABA, the choice of coupling agent is crucial. HATU has been shown to be effective for this transformation.[2] A comparative study of different coupling reagents may be necessary to find the optimal one for your specific substrate.
-
Issue 2: Formation of Di-acylated Byproduct
Q: My reaction is producing a significant amount of the di-acylated product. How can I favor mono-acylation?
A: Achieving selective mono-acylation can be challenging due to the presence of two nucleophilic amino groups.
-
Control Stoichiometry:
-
Solution: Use a stoichiometric amount or only a slight excess (around 1.0 to 1.1 equivalents) of the acylating agent. Add the acylating agent slowly and dropwise to the solution of 3,4-DABA at a low temperature (e.g., 0°C) to allow for selective reaction with the more reactive amino group.[4]
-
-
Reaction Time and Temperature:
-
Solution: Monitor the reaction closely using a technique like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-acylated product. Lowering the reaction temperature can also enhance selectivity.
-
-
Use of a Bulky Acylating Agent:
-
Solution: Steric hindrance can favor mono-acylation. If your desired derivative allows, using a bulkier acylating agent may prevent the second acylation due to steric hindrance around the remaining amino group.
-
-
Protecting Group Strategy:
-
Solution: For complete control over selectivity, consider a protecting group strategy. This involves protecting one of the amino groups and the carboxylic acid, performing the acylation, and then deprotecting. This is a longer route but provides unambiguous results.
-
Issue 3: Formation of Benzimidazole Side Products
Q: I am observing the formation of a benzimidazole derivative in my product mixture. How can this be prevented?
A: Benzimidazole formation occurs via an intramolecular cyclization of the initially formed N-acyl derivative. This is often promoted by acidic conditions and/or heat.[8][9][10]
-
Avoid Acidic Conditions:
-
Solution: If using an acyl chloride, a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the HCl byproduct.[5] When working up the reaction, avoid strongly acidic washes if the product is sensitive to cyclization.[2]
-
-
Control Reaction Temperature:
-
Solution: Perform the acylation at a low temperature (0°C to room temperature) and avoid prolonged heating.[8] High temperatures can provide the activation energy needed for the cyclization to occur.
-
-
Choice of Acylating Agent:
-
Solution: The nature of the acylating agent can influence the propensity for cyclization. If benzimidazole formation is a persistent issue, consider alternative derivatization strategies that do not generate acidic byproducts.
-
Data Presentation
The yield of derivatization can vary significantly based on the specific reagents and conditions used. The following table summarizes reported yields for the mono-N-acylation of this compound with various Fmoc-protected amino acids using HATU as a coupling agent.
| Fmoc-Amino Acid Derivative | Yield (%) | Purification Method |
| Fmoc-Phe-Dbz-OH | 91 | Precipitation |
| Fmoc-Gly-Dbz-OH | 90 | Precipitation |
| Fmoc-Ala-Dbz-OH | 87 | Precipitation |
| Fmoc-Ile-Dbz-OH | 91 | Precipitation |
| Fmoc-Met-Dbz-OH | 86-94 | Precipitation |
| Fmoc-Asp(OtBu)-Dbz-OH | 86-94 | Precipitation |
| Fmoc-Lys(Boc)-Dbz-OH | 86-94 | Precipitation |
| Fmoc-Ser(tBu)-Dbz-OH | 78 | Reprecipitation from Acetone/Water |
| Fmoc-Glu(tBu)-Dbz-OH | 82 | Reprecipitation from Acetone/Water |
| Fmoc-(2-naphthyl)alanine-Dbz-OH | 50 | Precipitation |
| N-Fmoc-6-AHX-Dbz-OH | 65 | Precipitation |
Data sourced from a one-step synthesis protocol using HATU as the coupling agent and N-methylmorpholine (NMM) as the base in DMF.[2][3][11][12]
Experimental Protocols
General Protocol for Mono-N-Acylation of this compound with an Acyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Ensure all glassware is flame- or oven-dried and assemble the reaction under an inert atmosphere.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add the base (TEA or DIPEA, 1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DMF or DCM. Add the acyl chloride solution dropwise to the stirred 3,4-DABA solution at 0°C over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can often be purified by precipitation from a suitable solvent system (e.g., by adding water to a DMF solution or DCM/hexane).[2] If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel.
-
Visualization of Workflows and Logic
Caption: Experimental workflow for the N-acylation of this compound.
References
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ijariie.com [ijariie.com]
- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Diaminobenzoic Acid (DABA) Solution Stability
Welcome to the technical support center for 3,4-Diaminobenzoic acid (DABA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DABA in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your DABA solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DABA) and why is its stability in solution a concern?
A1: this compound is a derivative of benzoic acid containing two amino groups, making it a valuable building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] Like many aromatic amines, DABA is susceptible to degradation in solution, primarily through oxidation and photodegradation.[3] This degradation can lead to the formation of colored impurities and a decrease in the effective concentration of DABA, impacting experimental accuracy, reproducibility, and the safety profile of synthesized compounds.
Q2: What are the primary pathways of DABA degradation in solution?
A2: The main degradation pathways for DABA in solution are:
-
Oxidation: The electron-rich aromatic ring and the amino groups are prone to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents. A known oxidation product of DABA is 4,7-dicarboxy-1,2-diamino phenazine.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of DABA. Aromatic amines are known to be light-sensitive.
-
pH-mediated Degradation: The stability of DABA can be influenced by the pH of the solution. Extreme pH conditions (both acidic and basic) can catalyze degradation reactions.
Q3: How can I visually tell if my DABA solution has degraded?
A3: A common sign of DABA degradation is a change in the color of the solution. Freshly prepared DABA solutions are typically colorless to light yellow. The formation of a yellow, brown, or darker-colored solution often indicates the presence of oxidation products. However, significant degradation can occur before a color change is visible. Therefore, chromatographic methods like HPLC are recommended for quantitative assessment of stability.
Q4: What are the general recommendations for storing DABA solutions?
A4: To minimize degradation, DABA solutions should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can slow down the rate of degradation.
-
Kept under an inert atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidation.[3]
-
Prepared fresh: For sensitive applications, it is always best to prepare the DABA solution immediately before use.
Troubleshooting Guide
This guide addresses specific issues you might encounter with DABA solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown upon preparation or storage. | Oxidation of the amino groups due to exposure to air (oxygen) and/or light. | Prepare fresh solutions using deoxygenated solvents. Store the solution in an amber vial under an inert atmosphere (nitrogen or argon) at 2-8 °C. Consider adding an antioxidant like ascorbic acid. |
| Inconsistent results in experiments using DABA solution. | Degradation of DABA leading to a lower effective concentration. | Prepare DABA solutions fresh before each experiment. Quantify the concentration of DABA using a validated HPLC method before use. Perform a stability study of DABA in your specific experimental solvent and conditions. |
| Unexpected peaks in HPLC chromatogram of DABA solution. | Formation of degradation products. | Confirm the identity of new peaks using LC-MS analysis. To minimize degradation, follow the recommended storage conditions. For experimental work, use degassed solvents and protect the reaction from light. |
| Poor solubility of DABA in aqueous solutions. | DABA has moderate solubility in water.[1] The pH of the solution can affect its solubility. | Adjust the pH of the aqueous solution. DABA is more soluble in polar organic solvents like DMF and methanol.[4] For aqueous applications, consider preparing a concentrated stock solution in a suitable organic solvent and diluting it into the aqueous buffer. |
Degradation Pathways and Prevention Workflow
The following diagrams illustrate the main degradation pathways of DABA and a general workflow for preparing and handling DABA solutions to minimize degradation.
Caption: Key factors leading to the degradation of this compound in solution.
Caption: Recommended workflow for the preparation and handling of DABA solutions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous DABA Stock Solution
This protocol describes the preparation of an aqueous stock solution of DABA with enhanced stability for general use.
Materials:
-
This compound (DABA), high purity
-
Deionized water, HPLC grade or higher
-
Ascorbic acid (optional, as an antioxidant)
-
Nitrogen or Argon gas
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Amber glass volumetric flasks and vials
Procedure:
-
Deoxygenate the Solvent: Take a suitable volume of deionized water in a flask and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh DABA: Accurately weigh the required amount of DABA powder.
-
Dissolution:
-
Add the weighed DABA to a sterile amber volumetric flask.
-
Add the deoxygenated water to approximately 80% of the final volume.
-
If using an antioxidant, add ascorbic acid to a final concentration of 0.05-0.1% (w/v).
-
Gently swirl or sonicate the flask to dissolve the DABA completely.
-
Adjust the pH if necessary for your application using 0.1 M HCl or 0.1 M NaOH. Note that DABA's stability is pH-dependent. A neutral to slightly acidic pH is generally preferred.
-
Bring the solution to the final volume with deoxygenated water.
-
-
Storage:
-
Immediately after preparation, purge the headspace of the flask with nitrogen or argon.
-
Transfer the solution to smaller amber glass vials for storage to minimize headspace and repeated opening of the main stock.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the vials at 2-8 °C. For long-term storage, consider storing at -20 °C.
-
Protocol 2: Forced Degradation Study of DABA in Solution
This protocol outlines a forced degradation study to investigate the stability of DABA under various stress conditions. This is crucial for developing stability-indicating analytical methods.[5][6][7][8]
Materials:
-
DABA solution (prepared as in Protocol 1, without antioxidant for this study)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Prepare DABA Solution: Prepare a 1 mg/mL solution of DABA in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the DABA solution with 5 mL of 1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the DABA solution with 5 mL of 1 M NaOH. Keep at 60 °C for 8 hours.
-
Oxidative Degradation: Mix 5 mL of the DABA solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 5 mL of the DABA solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose 5 mL of the DABA solution in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep 5 mL of the DABA solution at room temperature, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by a suitable HPLC method to determine the percentage of DABA remaining and to observe the formation of degradation products.
-
Illustrative Stability Data of DABA under Forced Degradation
The following table summarizes representative data from a forced degradation study. Note that these are illustrative values and actual results may vary based on specific experimental conditions.
| Stress Condition | Time (hours) | DABA Remaining (%) | Appearance of Major Degradation Products |
| Control (RT, protected from light) | 24 | >99% | None |
| 1 M HCl, 60 °C | 24 | ~95% | Minor peaks observed |
| 1 M NaOH, 60 °C | 8 | ~80% | Significant new peaks, slight yellowing |
| 3% H₂O₂, RT | 24 | ~75% | Multiple new peaks, distinct yellow/brown color |
| 80 °C | 48 | ~90% | Minor new peaks |
| Photostability Chamber | 24 | ~85% | Several new peaks, slight discoloration |
Summary of Recommendations for Maintaining DABA Solution Stability
| Parameter | Recommendation | Rationale |
| Solvent | Use deoxygenated, high-purity solvents. | Minimizes oxidative degradation. |
| pH | Maintain a neutral to slightly acidic pH. Avoid strongly acidic or alkaline conditions. | DABA is more susceptible to degradation at pH extremes. |
| Light Exposure | Protect from light at all times using amber glassware or by wrapping containers. | Prevents photodegradation. |
| Oxygen Exposure | Prepare and store solutions under an inert atmosphere (nitrogen or argon). | Prevents oxidation. |
| Temperature | Store solutions at low temperatures (2-8 °C or -20 °C). | Slows the rate of all degradation reactions. |
| Antioxidants | Consider adding antioxidants like ascorbic acid (0.05-0.1% w/v) for extended storage. | Scavenges free radicals and inhibits oxidation. |
| Purity of DABA | Use high-purity DABA solid. | Impurities can catalyze degradation. |
| Preparation | Prepare solutions fresh whenever possible, especially for critical applications. | Ensures the highest quality and known concentration. |
References
- 1. srinichem.com [srinichem.com]
- 2. This compound | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 619-05-6 [chemicalbook.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. asianjpr.com [asianjpr.com]
- 7. ijrpp.com [ijrpp.com]
- 8. medcraveonline.com [medcraveonline.com]
Improving the fluorescence signal of 3,4-Diaminobenzoic acid conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Diaminobenzoic acid (DABA) conjugates.
Troubleshooting Guide
This section addresses common issues encountered during the experimental use of DABA conjugates.
Issue 1: Weak or No Fluorescence Signal
A weak or nonexistent fluorescence signal is a frequent challenge. This can prevent accurate measurements in various applications.[1] The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution |
| Suboptimal Reagent Concentration or Quality | Verify Conjugate Integrity: Ensure the DABA conjugate has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1] Prepare fresh solutions when possible. |
| Optimize Concentration: The concentration of the DABA conjugate may be too low for detection. A titration may be necessary to determine the optimal concentration for your specific experimental conditions.[2][3] | |
| Inappropriate Assay Conditions | Optimize pH: The fluorescence of many compounds is pH-sensitive.[4][5][6][7] For assays involving NADPH-dependent enzymes, a pH around 7.5 is often optimal.[1] It is recommended to test a pH range (e.g., 7.0-8.0) to find the best condition for your specific conjugate. |
| Check Temperature: Ensure the experimental temperature is suitable for the stability and activity of your molecules of interest. | |
| Instrument Settings | Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the fluorometer are set correctly for the DABA conjugate. The excitation wavelength for DABA is near 410 nm, with maximum fluorescence near 510 nm.[8][9] |
| Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio. | |
| Photobleaching | Minimize Light Exposure: Reduce the exposure time of the sample to the excitation light. |
| Use Antifade Reagents: If applicable to your experimental setup (e.g., microscopy), use a mounting medium containing an antifade reagent to preserve the fluorescence signal.[2] |
Issue 2: High Background Fluorescence
High background can obscure the specific signal from the DABA conjugate.
| Potential Cause | Suggested Solution |
| Autofluorescence from Sample Components | Use Spectral Unmixing: If your instrument supports it, use spectral unmixing to differentiate the DABA signal from the background. |
| Blank Subtraction: Always run a blank sample (containing all components except the DABA conjugate) to measure and subtract the background fluorescence.[4] | |
| Non-specific Binding | Blocking Agents: Use appropriate blocking agents, such as BSA or fish gelatin, to minimize non-specific binding of the conjugate to surfaces or other molecules.[2][3] |
| Washing Steps: Increase the number and/or duration of washing steps to remove unbound conjugate.[3] | |
| Impure Reagents | Check Reagent Purity: Ensure all buffers and reagents are of high purity and are not contaminated with fluorescent impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength for DABA is approximately 410 nm, and its maximum fluorescence emission is observed around 510 nm.[8][9]
Q2: How does pH affect the fluorescence of DABA?
The fluorescence of DABA is sensitive to pH.[4][6] Changes in pH can alter the protonation state of the amino groups, which in turn affects the electronic structure and fluorescence properties of the molecule.[4][7] It is crucial to maintain a stable and optimal pH for consistent and maximal fluorescence intensity.
Q3: What factors can cause quenching of the DABA fluorescence signal?
Fluorescence quenching can be caused by several factors, including:
-
High Concentrations: At high concentrations, self-quenching can occur.
-
Presence of Quenchers: Certain molecules in the sample can act as quenchers.
-
Oxygen: Dissolved oxygen can sometimes quench fluorescence.[6]
Q4: How can I improve the conjugation efficiency of DABA to my molecule of interest?
To improve conjugation efficiency:
-
Ensure the purity of both DABA and the molecule to be labeled.
-
Optimize the reaction conditions, including pH, temperature, and incubation time.
-
Use an appropriate coupling agent if necessary.
Q5: Are there any alternatives to DABA for fluorescent labeling?
Yes, there are many alternative fluorescent dyes available, each with its own spectral properties, quantum yield, and reactivity. The choice of an alternative depends on the specific requirements of your experiment, such as the desired wavelength, brightness, and compatibility with your instrumentation.[10] Some common classes of fluorescent labels include fluoresceins, rhodamines, and cyanine (B1664457) dyes.
Experimental Protocols
Protocol 1: General Protein Labeling with DABA
This protocol provides a general guideline for conjugating DABA to a protein. Optimization may be required for specific proteins.
-
Protein Preparation: Dissolve the protein in a suitable buffer. The buffer should be free of primary amines (e.g., Tris).
-
DABA Activation: Activate the carboxylic acid group of DABA using a standard carbodiimide (B86325) chemistry (e.g., EDC/NHS).
-
Conjugation: Mix the activated DABA with the protein solution. The optimal molar ratio of DABA to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-2 hours or overnight).
-
Purification: Remove the unconjugated DABA using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and DABA at their respective maxima.
Protocol 2: Measuring DABA Conjugate Fluorescence
-
Sample Preparation: Prepare a dilution series of the DABA conjugate in the appropriate assay buffer.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission wavelengths to the optimal values for DABA (around 410 nm and 510 nm, respectively).
-
Blank Measurement: Measure the fluorescence of a blank sample containing only the buffer.
-
Sample Measurement: Measure the fluorescence intensity of each sample in the dilution series.
-
Data Analysis: Subtract the blank reading from each sample measurement. Plot the fluorescence intensity as a function of concentration to generate a standard curve.
Visualizations
Caption: A general workflow for the conjugation of this compound to a protein.
Caption: A decision tree for troubleshooting a weak fluorescence signal from DABA conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. quora.com [quora.com]
- 8. DABA Fluorescence Assay for Submicrogram Amounts of DNA | Springer Nature Experiments [experiments.springernature.com]
- 9. DABA Fluorescence Assay for Submicrogram Amounts of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. generi-biotech.com [generi-biotech.com]
Technical Support Center: Purification of 3,4-Diaminobenzoic Acid Reaction Products
Welcome to the Technical Support Center for the purification of 3,4-Diaminobenzoic acid (DABA) and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound (or its derivative) has discolored, turning brown. What is the cause and how can I fix it?
A: Discoloration, typically to a brown hue, is a common issue with aromatic amines like this compound and is often a sign of oxidation. The two amino groups on the benzene (B151609) ring are susceptible to air and light-catalyzed oxidation, leading to the formation of colored impurities.
Solutions:
-
Purification: If the discoloration is minor, the compound can often be repurified. Recrystallization from water or toluene (B28343) is a common method for purifying DABA itself.[1][2] For derivatives, the choice of solvent will depend on the specific compound's solubility.
-
Decolorization: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Prevention: To prevent future discoloration, store the compound in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am trying to synthesize a benzimidazole (B57391) from this compound, and the purification is proving difficult. What are the likely impurities?
A: In the synthesis of benzimidazoles from DABA and an aldehyde or carboxylic acid, several impurities can arise:
-
Unreacted this compound: If the reaction does not go to completion, you will have residual starting material.
-
Mono-acylated or Mono-alkylated Intermediates: Incomplete reaction can lead to the formation of intermediates where only one of the amino groups has reacted.
-
Side-Products from the Aldehyde/Carboxylic Acid: Self-condensation or other side reactions of the coupling partner can introduce impurities.
-
Polymeric Byproducts: Under certain conditions, DABA can form polymeric materials that can be difficult to remove.
Q3: How do I choose the best purification method for my this compound reaction product?
A: The choice of purification method depends on the properties of your desired product and the nature of the impurities.
-
Recrystallization: This is the preferred method for crystalline solids with good thermal stability. It is effective at removing small amounts of impurities.
-
Column Chromatography: This technique is versatile and can be used to separate compounds with different polarities. It is particularly useful when dealing with complex mixtures or non-crystalline products.
-
Acid-Base Extraction: This is a powerful technique for separating acidic or basic compounds from neutral impurities. Since DABA and its derivatives contain both acidic (carboxylic acid) and basic (amino) groups, this method can be highly effective.[3][4][5][6]
Troubleshooting Guides
Recrystallization
Problem: Crystals do not form upon cooling.
| Potential Cause | Solution |
| Solution is too dilute. | Reheat the solution and evaporate some of the solvent to increase the concentration. Allow the solution to cool again slowly.[7] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[8] |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent mixture. |
Problem: The product "oils out" instead of forming crystals.
| Potential Cause | Solution |
| The solution is cooling too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[8] |
| High concentration of impurities. | Impurities can lower the melting point of the product, causing it to separate as a liquid. Try purifying the crude product by another method (e.g., column chromatography) first. |
| Inappropriate solvent. | The boiling point of the solvent may be higher than the melting point of the solute. Choose a lower-boiling solvent if possible. |
Problem: Low recovery of the purified product.
| Potential Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper before hot filtration to prevent the product from crystallizing out prematurely. |
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Potential Cause | Solution |
| Inappropriate solvent system (eluent). | The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation of the components. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[10][11][12] |
| Column is overloaded. | The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 20-50:1 ratio of adsorbent to sample weight.[13] |
| Column was not packed properly. | Ensure the adsorbent is packed uniformly without any cracks or air bubbles, which can lead to channeling and poor separation.[13][14] |
Problem: The compound is not eluting from the column.
| Potential Cause | Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol (B129727) to the eluent may be necessary. |
| The compound is interacting strongly with the stationary phase. | If using silica (B1680970) gel (which is acidic), basic compounds like amines can bind strongly. Consider using a neutral or basic adsorbent like alumina (B75360), or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 2.2 g/L | 20 |
| Methanol | 10 g/L | Not specified |
| Dimethylformamide (DMF) | Soluble | Not specified |
| Toluene | Soluble (for recrystallization) | Hot |
Table 2: Comparison of Purification Techniques for Aromatic Amines
| Technique | Principle | Typical Recovery | Purity Achieved |
| Recrystallization | Differential solubility | 70-95% | High |
| Column Chromatography | Differential adsorption | 50-90% | Very High |
| Acid-Base Extraction | Differential solubility of neutral and salt forms | >90% | High |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | 81-109% | High |
Note: Recovery and purity can vary significantly depending on the specific compound and the nature of the impurities. Data for SPE recovery is for a range of primary aromatic amines.[16]
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (one in which the compound is soluble when hot and insoluble when cold). Common choices for aromatic compounds include ethanol, ethyl acetate, toluene, or mixtures such as ethanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to dry completely.
Protocol 2: Column Chromatography of a this compound Derivative
-
Adsorbent and Eluent Selection: Choose an appropriate adsorbent (silica gel is common, but alumina may be better for basic compounds). Use TLC to determine a suitable eluent system that provides good separation (Rf of the desired compound between 0.2 and 0.4).
-
Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of the adsorbent in the initial eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the adsorbent bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
References
- 1. This compound | 619-05-6 [chemicalbook.com]
- 2. This compound CAS#: 619-05-6 [m.chemicalbook.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. columbia.edu [columbia.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. This compound, 97% | Fisher Scientific [fishersci.ca]
- 16. researchgate.net [researchgate.net]
Overcoming solubility issues of 3,4-Diaminobenzoic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 3,4-Diaminobenzoic acid (3,4-DABA) encountered during experimental assays. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
This compound (3,4-DABA) is an aromatic compound with both amino and carboxylic acid functional groups.[1] This structure makes it a versatile molecule in various chemical syntheses. In biochemical and analytical assays, it is particularly used as a fluorescent labeling agent. A key application is the derivatization of α-keto acids to form stable, highly fluorescent quinoxaline (B1680401) derivatives, which can then be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: What are the general solubility properties of 3,4-DABA?
3,4-DABA is described as being moderately soluble in water and soluble in polar organic solvents.[1][2] Its amphoteric nature, possessing both acidic (carboxylic acid) and basic (amino) groups, means its solubility is significantly influenced by pH. The predicted pKa for the carboxylic acid group is approximately 5.02.[3]
Q3: I am preparing a 3,4-DABA solution for an α-keto acid derivatization assay and it's not dissolving. What should I do?
Difficulty in dissolving 3,4-DABA can often be attributed to the solvent and pH. For derivatization reactions, 3,4-DABA is often dissolved in an acidic buffer. If you are encountering solubility issues, consider the following:
-
Ensure the solvent is appropriate: While moderately soluble in water, using a polar organic solvent like methanol (B129727) or dimethylformamide (DMF) to prepare a concentrated stock solution can be effective.[4][5]
-
Adjust the pH: Since 3,4-DABA has a carboxylic acid group, its solubility in aqueous solutions can be increased at a pH above its pKa. Conversely, the amino groups can be protonated in acidic conditions, which is often required for the derivatization reaction. For assay preparation, it is typically dissolved in an acidic medium.
-
Gentle heating and sonication: Applying gentle heat or sonicating the solution can help to increase the rate of dissolution.
Q4: My 3,4-DABA solution is clear initially, but a precipitate forms after adding it to my assay buffer. Why is this happening?
Precipitation upon addition to an assay buffer is likely due to a change in the solvent environment or pH that reduces the solubility of 3,4-DABA. This phenomenon, known as "salting out," can occur when a solution of a compound in a specific solvent is mixed with another solvent in which it is less soluble. It can also be due to a pH shift that brings the 3,4-DABA to its isoelectric point, where it has minimal solubility.
Q5: How should I prepare and store a stock solution of 3,4-DABA?
For a stock solution, dissolve the 3,4-DABA in a suitable polar organic solvent such as methanol or DMF.[4][5] Given that 3,4-DABA is a light-brown powder and can be light-sensitive, it is recommended to store the stock solution in an amber vial or a container protected from light, at a low temperature (e.g., -20°C) to ensure its stability.
Troubleshooting Guide
Issue 1: 3,4-DABA powder does not fully dissolve when preparing the derivatization reagent.
-
Potential Cause 1: Incorrect solvent or pH.
-
Potential Cause 2: Low temperature of the solvent.
-
Solution: Gentle warming of the solvent can aid in dissolution. However, be cautious not to overheat as it may degrade the compound.
-
-
Potential Cause 3: Insufficient mixing.
-
Solution: Use a vortex mixer or a sonicator to ensure the compound is fully dispersed and to facilitate dissolution.
-
Issue 2: Precipitate forms in the derivatization reaction mixture.
-
Potential Cause 1: The final concentration of 3,4-DABA in the reaction mixture exceeds its solubility limit in the final solvent composition.
-
Solution: Re-evaluate the required concentration of 3,4-DABA for your assay. It may be possible to use a lower concentration without compromising the derivatization efficiency. Alternatively, the composition of the assay buffer may need to be adjusted.
-
-
Potential Cause 2: The pH of the final reaction mixture is close to the isoelectric point of 3,4-DABA.
-
Solution: Measure the pH of the final reaction mixture. If it is suspected to be near the isoelectric point, adjust the pH of the buffer to be either more acidic or more basic, while ensuring it remains within the optimal range for the derivatization reaction.
-
-
Potential Cause 3: Interaction with high salt concentrations in the buffer.
-
Solution: If the assay buffer has a very high salt concentration, this can reduce the solubility of organic molecules. If possible, test if a lower salt concentration in the buffer can be used without negatively impacting the assay.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 2.2 mg/mL | 20 | [4][5][6] |
| Methanol | 10 mg/mL | Not Specified | [4][5] |
| Dimethylformamide (DMF) | Soluble | Not Specified | [7] |
Experimental Protocols
Protocol: Preparation of 3,4-DABA Derivatization Reagent for α-Keto Acid Analysis
This protocol is adapted from a method for the derivatization of α-keto acids.
Materials:
-
This compound (3,4-DABA)
-
Acetic acid
-
Sodium acetate (B1210297)
-
Methanol (or DMF)
-
Ultrapure water
Procedure:
-
Prepare a 4 M Acetic Acid / 4 M Sodium Acetate Buffer:
-
Prepare a 4 M solution of acetic acid in ultrapure water.
-
Prepare a 4 M solution of sodium acetate in ultrapure water.
-
Mix equal volumes of the 4 M acetic acid and 4 M sodium acetate solutions to achieve the final buffer.
-
-
Prepare a Concentrated Stock Solution of 3,4-DABA (Optional but Recommended):
-
To avoid solubility issues in the highly aqueous and high-salt buffer, first prepare a concentrated stock solution of 3,4-DABA in methanol or DMF. For example, prepare a 400 mM stock solution.
-
-
Prepare the Final Derivatization Reagent:
-
To the 4 M acetic acid / 4 M sodium acetate buffer, add the 3,4-DABA stock solution to achieve a final concentration of 40 mM. For example, add 1 mL of 400 mM 3,4-DABA stock solution to 9 mL of the acetate buffer.
-
If preparing directly, carefully and slowly add the solid 3,4-DABA to the acetate buffer while vortexing. Gentle warming and sonication may be required to fully dissolve the compound.
-
-
Storage:
-
Prepare the final derivatization reagent fresh before use. If a stock solution in an organic solvent is prepared, it should be stored at -20°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for 3,4-DABA solubility issues.
Caption: Derivatization of α-keto acids with 3,4-DABA for HPLC analysis.
References
Minimizing background fluorescence in 3,4-Diaminobenzoic acid labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background fluorescence in 3,4-Diaminobenzoic acid (DABA) labeling experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals and compromise the quantitative accuracy of DABA labeling. The following guide addresses common causes and provides solutions to mitigate this issue.
Problem 1: Excess DABA Reagent and Reaction Byproducts
-
Cause: Unreacted DABA and side-products from the labeling reaction are major sources of background fluorescence.
-
Solution: Implement a robust post-labeling cleanup procedure. Solid-phase extraction (SPE) is a highly effective method for removing excess reagents.
Problem 2: Non-Specific Staining
-
Cause: DABA may non-specifically adsorb to other cellular components or sample matrices.
-
Solution:
-
Optimize the DABA concentration; a lower concentration may reduce non-specific binding without significantly compromising signal intensity.
-
Incorporate additional wash steps after the labeling reaction to remove loosely bound DABA.
-
Problem 3: Contaminated Reagents or Buffers
-
Cause: The presence of fluorescent impurities in reagents or buffers can contribute to high background.
-
Solution:
-
Use high-purity, fluorescence-free solvents and reagents.
-
Prepare fresh buffers for each experiment.
-
Filter buffers and reagent solutions before use.
-
Problem 4: Suboptimal Reaction Conditions
-
Cause: Inappropriate reaction time or temperature can lead to the formation of fluorescent side products.
-
Solution:
-
Adhere to the recommended incubation times and temperatures. Over-incubation can increase background.
-
Protect the reaction from light, as DABA is light-sensitive and can degrade into fluorescent compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for DABA-labeled sialic acids?
The optimal excitation wavelength for DABA-labeled sialic acids is approximately 373 nm, and the emission wavelength is around 448 nm.
Q2: How can I confirm that the high background is not from my sample's autofluorescence?
To check for autofluorescence, run a control sample that has not been labeled with DABA through the same analysis workflow. If you observe a high signal in the control, autofluorescence is a likely contributor.
Q3: Is it necessary to purify the glycans before DABA labeling?
Yes, purifying the glycans before labeling is crucial. This step removes proteins and other cellular components that can interfere with the labeling reaction and contribute to background fluorescence.
Q4: Can I store my DABA-labeled samples?
DABA-labeled samples are sensitive to light and oxidation. For best results, analyze them as soon as possible after labeling. If storage is necessary, keep them at 4°C in the dark and analyze within 24-72 hours.[1]
Q5: What are some common purification methods for DABA-labeled glycans?
Common purification strategies include solid-phase extraction (SPE), gel filtration, and liquid-liquid extraction.[1] SPE with a graphitized carbon column is particularly effective for purifying DABA-labeled sialic acids.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful DABA labeling with minimized background.
| Parameter | Recommended Value/Range | Notes |
| DABA Concentration | 7 mM | A higher concentration may increase background. |
| Incubation Temperature | 50°C | Higher temperatures may lead to reagent degradation.[1][2] |
| Incubation Time | 2-3 hours | Protect from light during incubation.[1][2] |
| pH of Reaction | Acidic (e.g., with acetic acid) | The labeling reaction is performed under acidic conditions.[3] |
| Post-Labeling Cleanup | Solid-Phase Extraction (SPE) | Essential for removing excess DABA and byproducts. |
Experimental Protocols
Protocol 1: Release of Sialic Acids from Glycoproteins
-
To your glycoprotein (B1211001) sample (typically 1-10 µg), add 2M acetic acid.[1]
-
Incubate the mixture at 80°C for 2 hours to hydrolyze the sialic acids.
-
Cool the sample to room temperature.
-
Dry the sample using a vacuum centrifuge.
Protocol 2: DABA Labeling of Released Sialic Acids
Note: The DABA labeling reagent is light-sensitive and should be prepared fresh.
-
Prepare the DABA labeling solution containing 7 mM DABA, 0.7 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in a solution of acetic acid and water.
-
Add the freshly prepared labeling reagent to the dried sialic acid samples.
-
Incubate the reaction mixture at 50°C for 2-3 hours in the dark.[1][2]
-
Terminate the reaction by adding water and placing the sample on ice.
Protocol 3: Purification of DABA-Labeled Sialic Acids using SPE
-
Condition a graphitized carbon SPE cartridge with the appropriate solvents (e.g., acetonitrile (B52724) and water).
-
Load the DABA-labeled sample onto the SPE cartridge.
-
Wash the cartridge with water to remove excess DABA and other hydrophilic impurities.
-
Elute the DABA-labeled sialic acids with an appropriate elution buffer (e.g., a mixture of water and acetonitrile with a small percentage of trifluoroacetic acid).
-
Dry the eluted sample in a vacuum centrifuge before reconstitution for analysis.
Visualizations
Caption: Workflow for DABA labeling of sialic acids.
Caption: Troubleshooting logic for high background fluorescence.
References
Technical Support Center: Stability Testing of 3,4-Diaminobenzoic Acid Labeled Compounds
Welcome to the technical support center for the stability testing of 3,4-Diaminobenzoic acid (3,4-DABA) and its labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 3,4-DABA and its labeled compounds?
A1: The stability of 3,4-DABA, an aromatic amine, is primarily influenced by several factors:
-
pH: Aromatic amines can be susceptible to degradation in acidic or alkaline conditions.
-
Oxidation: The amino groups are prone to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions. This can often lead to the formation of colored degradation products.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to handle and store the compound in amber vials or otherwise protected from light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. For long-term storage, refrigeration or freezing is often recommended, and for experimental purposes, temperature control is crucial.[1]
Q2: What are the expected degradation pathways for 3,4-DABA?
A2: Based on its chemical structure, 3,4-DABA is susceptible to several degradation pathways:
-
Oxidation: The primary aromatic amino groups can be oxidized to form nitroso, nitro, or azoxy derivatives, and can also lead to the formation of colored polymeric impurities.
-
Photodegradation: Aromatic compounds with amino groups can undergo complex free-radical mechanisms upon exposure to light, leading to a variety of degradation products.
-
Decarboxylation: Under acidic conditions and/or at elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
Q3: How does isotopic labeling (e.g., with ¹³C or ¹⁴C) affect the stability of 3,4-DABA?
A3: For stable isotopes like ¹³C, the chemical stability of the molecule is generally not significantly affected, as the chemical properties remain largely the same. However, for radioactive isotopes like ¹⁴C, the molecule can undergo radiolysis, a process where the emitted radiation causes the breakdown of chemical bonds over time. This can lead to the formation of radiochemical impurities. The rate of radiolysis is dependent on the specific activity of the labeled compound and the storage conditions.
Q4: What are the recommended storage conditions for 3,4-DABA and its labeled compounds?
A4: To ensure the stability of 3,4-DABA and its labeled compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -70 °C) is advisable.[1]
-
Light: Protect from light by storing in amber vials or light-resistant containers.
-
Atmosphere: For highly sensitive applications or long-term storage of ¹⁴C-labeled compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of 3,4-DABA labeled compounds.
HPLC Analysis Issues
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | - Interaction of basic amino groups with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use an end-capped column or a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase pH to ensure 3,4-DABA is in a consistent ionization state (a pH between 3 and 7 is a good starting point for aromatic amines). |
| Inconsistent Retention Times | - Poor column equilibration.- Fluctuations in mobile phase composition or temperature.- Air bubbles in the system. | - Ensure adequate column equilibration time between injections.- Use a column oven for temperature control and ensure the mobile phase is well-mixed and degassed.[2] |
| Appearance of Unknown Peaks | - Formation of degradation products.- Contamination of the sample or mobile phase. | - Conduct a forced degradation study to identify potential degradation products.- Optimize the HPLC method to ensure separation of all degradation products from the parent peak.- Use high-purity solvents and filter all solutions. |
| Loss of Signal/Sensitivity | - Degradation of the compound in the sample solution.- Issues with the detector lamp or settings. | - Prepare fresh sample solutions and analyze them promptly.- Check the detector lamp's usage hours and ensure the correct wavelength is being used for detection. |
Experimental Issues in Stability Studies
| Issue | Potential Cause | Recommended Action |
| No or Slow Degradation in Forced Degradation Studies | - Stress conditions are not harsh enough. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. |
| Complete Degradation of the Compound | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is typically to achieve 5-20% degradation to be able to observe the primary degradation products. |
| Inconsistent or Non-Reproducible Degradation Rates | - Fluctuations in experimental conditions (e.g., temperature, light intensity).- Incomplete dissolution of the compound. | - Ensure precise control of all experimental parameters using calibrated equipment.- Verify the solubility of 3,4-DABA in the chosen solvent system. Sonication may be necessary for complete dissolution. |
| Discoloration of the Sample Solution (e.g., turning yellow/brown) | - Oxidation of the amino groups. | - Prepare fresh solutions before use.- Store stock solutions protected from light and consider purging with an inert gas to remove oxygen. |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products of 3,4-DABA under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
3,4-DABA (or its labeled analogue)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Amber vials
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3,4-DABA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep a parallel sample with 1 M HCl. Store the solutions at 60°C for 24 hours in the dark.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep a parallel sample with 1 M NaOH. Store the solutions at 60°C for 24 hours in the dark.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep a parallel sample with 30% H₂O₂. Store the solutions at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Store a sealed vial of the stock solution at 80°C for 48 hours in a thermostatic oven.
-
Thermal Degradation (Solid): Place a known amount of solid 3,4-DABA in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method (Illustrative Example)
Note: The following is a starting point for method development. The method should be validated according to ICH guidelines.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A suitable starting point is 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of 3,4-DABA (a photodiode array detector is recommended to monitor for the appearance of new peaks with different UV spectra).
-
Injection Volume: 10 µL.
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies. The data presented here is illustrative and should be replaced with actual experimental results.
Table 1: Summary of Forced Degradation of 3,4-DABA
| Stress Condition | Time (hours) | % Assay of 3,4-DABA | % Total Impurities | Mass Balance (%) |
| 0.1 M HCl at 60°C | 24 | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH at 60°C | 24 | 88.9 | 10.8 | 99.7 |
| 3% H₂O₂ at RT | 24 | 90.5 | 9.3 | 99.8 |
| Heat at 80°C | 48 | 95.1 | 4.8 | 99.9 |
| Photolytic | 24 | 92.3 | 7.5 | 99.8 |
Table 2: Real-Time Stability Data for 3,4-DABA Labeled Compound (Storage at 2-8°C, Protected from Light)
| Time Point (Months) | Appearance | % Assay | % Total Impurities |
| 0 | Off-white to light brown powder | 99.8 | 0.2 |
| 3 | No change | 99.6 | 0.4 |
| 6 | No change | 99.5 | 0.5 |
| 9 | No change | 99.2 | 0.8 |
| 12 | No change | 99.0 | 1.0 |
Visualizations
Experimental Workflow for Stability Testing
Caption: A flowchart illustrating the key stages of a stability testing program.
Potential Degradation Pathway of 3,4-DABA
Caption: A diagram showing potential degradation pathways for 3,4-DABA.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
Navigating pH in 3,4-Diaminobenzoic Acid Labeling: A Technical Guide
Welcome to the Technical Support Center for 3,4-Diaminobenzoic Acid (DABA) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving DABA as a derivatization agent. Here, you will find answers to frequently asked questions and detailed protocols to help you optimize your labeling efficiency, with a particular focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DABA labeling of sialic acids and α-keto acids?
A1: The efficiency of this compound (DABA) labeling is highly dependent on an acidic pH to facilitate the condensation reaction. For sialic acids, labeling is often conducted in solutions with a pH around 2.0.[1] However, a pH range of 1.5-3.2 has been reported as effective for similar reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2] For α-keto acids, the maximum reaction efficiency is observed at a pH of approximately 3.2.[3] It is crucial to balance the need for an acidic environment to drive the reaction with the risk of sample degradation.
Q2: My fluorescent signal is low after DABA labeling. Is pH the culprit?
A2: While several factors can lead to a low fluorescent signal, pH can be a significant contributor. An insufficiently acidic environment will result in a slow and incomplete reaction, leading to fewer labeled molecules and thus a weaker signal. Conversely, an excessively acidic environment, especially when combined with high temperatures, can cause the degradation of the analyte, particularly the hydrolysis of sialic acids from glycoconjugates, which also reduces the final signal.[1] Additionally, general issues like attaching too much label can lead to fluorescence quenching.[4]
Q3: I'm observing peak splitting for my DABA-labeled analyte in my HPLC chromatogram. What could be the cause?
A3: Peak splitting in HPLC analysis of DABA-labeled compounds can be an indicator that the injected sample is too acidic. One study using a similar labeling reagent, DMB, found that a reaction solution with a pH of 0.71 caused peak splitting for α-keto acids. This issue was resolved by diluting the final sample with a basic solution (e.g., NaOH) before injection to raise the pH.[5]
Q4: Can the acidic conditions required for DABA labeling damage my sample?
A4: Yes, acidic conditions, particularly at elevated temperatures, can damage certain samples. The most common issue is the acid-catalyzed hydrolysis of sialic acids from glycoproteins, which leads to an underestimation of the total sialic acid content.[1] It is a critical parameter to optimize; using the mildest effective acidic conditions and the lowest possible temperature can help mitigate this risk.[1]
Troubleshooting Guide
| Issue | Potential pH-Related Cause | Recommended Solution |
| Low Labeling Efficiency / Low Signal | The pH of the reaction buffer is too high, leading to an incomplete reaction. | Ensure the final pH of the reaction mixture is within the optimal acidic range (typically pH 1.5-3.5). Prepare the DABA reagent in a weakly acidic solution and verify the pH after adding it to the sample. |
| Analyte Degradation (e.g., loss of sialic acid) | The pH is too low, and/or the reaction temperature is too high, causing acid-catalyzed hydrolysis.[1] | Increase the pH slightly while still maintaining acidic conditions. Reduce the reaction temperature and compensate with a longer incubation time. Perform a time-course experiment to find the optimal balance. |
| Inconsistent or Irreproducible Results | Fluctuation in the final pH of the reaction mixture between samples. | Use a reliable buffer system (e.g., glycine-HCl, acetic acid) to maintain a stable pH.[2] Always measure and adjust the pH of the final reaction mixture for a subset of samples to ensure consistency. |
| Peak Splitting or Tailing in HPLC | The final sample solution for injection is excessively acidic.[5] | Neutralize or slightly basify the DABA-labeled sample with a suitable base (e.g., NaOH) before injection into the HPLC system.[5] |
| Precipitation of Sample During Labeling | The acidic conditions alter the properties of the molecule (e.g., a protein), leading to precipitation.[4] | While this is often related to the properties of the molecule itself, ensure the pH is not unnecessarily low. Consider using organic co-solvents like DMSO, which can help maintain solubility.[1] |
Experimental Protocols
Standard Protocol for DABA Labeling of Sialic Acids
This protocol provides a general framework. Optimal conditions, particularly temperature and incubation time, should be empirically determined.
-
Sample Preparation: If sialic acids are bound to glycoconjugates, they must first be released by mild acid hydrolysis. A common method is to incubate the sample in 2M acetic acid or 0.1 M TFA at 80°C for 2 hours.[2][6] After hydrolysis, the sample should be dried completely.
-
Reagent Preparation: Prepare the DABA labeling solution. A typical solution consists of 7 mM this compound in a solution containing 1.5 M acetic acid, a reducing agent like β-mercaptoethanol, and sodium hydrosulfite. The pH of this solution will be highly acidic.
-
Labeling Reaction: Reconstitute the dried sample in the DABA labeling solution.
-
Incubation: Incubate the mixture at 50-65°C for 2-4 hours in the dark.[1][6] The optimal time and temperature should be determined to maximize labeling while minimizing degradation.
-
Reaction Quenching & Preparation for Analysis: Stop the reaction by cooling the samples on ice. If necessary, adjust the pH of the sample with a basic solution to prevent peak splitting during HPLC analysis.[5]
-
Analysis: Analyze the DABA-labeled sialic acids using reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm).[7]
Visualizing the Process
To better understand the experimental steps and the underlying chemistry, the following diagrams illustrate the workflow and reaction mechanism.
Caption: A typical workflow for labeling analytes with this compound (DABA).
Caption: Acid-catalyzed condensation of DABA with an α-keto acid to form a fluorescent derivative.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20220242896A1 - Methods and kits to improve the fluorescent signal of dmb-labeled sialic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. takarabio.com [takarabio.com]
Validation & Comparative
Validation of HPLC methods using 3,4-Diaminobenzoic acid for sialic acid analysis
For researchers, scientists, and drug development professionals engaged in the critical analysis of sialic acids, selecting a robust and reliable quantification method is paramount. While various techniques exist, High-Performance Liquid Chromatography (HPLC) remains a cornerstone for its precision and sensitivity. This guide provides a comprehensive comparison of HPLC methods for sialic acid analysis, with a primary focus on the widely utilized derivatization agent 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Initial inquiries into the use of 3,4-Diaminobenzoic acid (DABA) as a derivatizing agent revealed a significant scarcity of published validation data and established protocols for sialic acid analysis. The scientific literature predominantly points towards DMB as the more common and well-characterized reagent for this application. Consequently, this guide will detail the validation and application of the DMB-HPLC method and present label-free HPLC with Charged Aerosol Detection (CAD) as a viable alternative.
Performance Comparison of Sialic Acid Analysis Methods
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for the DMB-HPLC fluorescence method and a label-free HPLC-CAD method, offering a clear comparison for informed decision-making.
| Feature | DMB-HPLC with Fluorescence Detection | Label-Free HPLC with Charged Aerosol Detection (CAD) |
| Principle | Pre-column derivatization with DMB to form a fluorescent product, followed by reversed-phase HPLC separation and fluorescence detection.[1][2] | Direct analysis of underivatized sialic acids following their release, using a universal detector that measures charged aerosol particles.[3][4] |
| Linearity (R²) | > 0.999[4] | > 0.99[3] |
| Limit of Detection (LOD) | As low as 320 amol with fluorescence detection.[5] | Approximately 3 pmol on column.[3] |
| Limit of Quantification (LOQ) | 0.0205 nmol for Neu5Ac. | < 25 ng.[4] |
| Precision (RSD) | 0.4% to 2.1%.[4] | Peak area precision < 3% RSD.[3] |
| Accuracy (Recovery) | 93% to 102%.[4] | Not explicitly stated in the provided results. |
| Specificity | High, due to the specific reaction of DMB with α-keto acids like sialic acids.[6] | High, based on chromatographic separation.[4] |
| Throughput | Can be optimized for shorter run times. | Fast analysis, with run times under 12 minutes.[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful analytical campaigns. Below are methodologies for the key steps in sialic acid analysis using the DMB-HPLC method.
Sialic Acid Release from Glycoproteins (Mild Acid Hydrolysis)
-
Combine the glycoprotein (B1211001) sample with 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours to release the sialic acids.[7]
Derivatization of Sialic Acids with DMB
-
Prepare the DMB Labeling Solution:
-
In a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol (B42355) and mix.
-
Transfer 440 µL of this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix.
-
Add this solution to a vial containing 0.7 mg of DMB and mix.[2]
-
-
Labeling Reaction:
HPLC Analysis of DMB-Labeled Sialic Acids
-
Column: A C18 reversed-phase column is commonly used.[1] An RP-Amide column can offer improved resolution and shorter run times.
-
Mobile Phase: A typical mobile phase consists of acetonitrile (B52724), methanol, and water.[1] A simpler mobile phase of water and acetonitrile with 0.1% formic acid can also be effective.
-
Detection: Fluorescence detection is used with excitation and emission wavelengths of 373 nm and 448 nm, respectively.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows in sialic acid analysis.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ludger.com [ludger.com]
- 7. waters.com [waters.com]
A Comparative Guide to Sialic Acid Derivatization: 3,4-Diaminobenzoic Acid (DABA) vs. 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
For Researchers, Scientists, and Drug Development Professionals
Sialic acids, terminal monosaccharides on many glycoconjugates, are critical quality attributes of biopharmaceuticals, influencing their efficacy, stability, and immunogenicity.[1][2][3] Accurate quantification of sialic acids is therefore paramount throughout the drug development lifecycle. This guide provides a comparative overview of two potential derivatizing agents for the analysis of sialic acids by high-performance liquid chromatography (HPLC) with fluorescence detection: 3,4-Diaminobenzoic acid (DABA) and the widely-used 1,2-diamino-4,5-methylenedioxybenzene (DMB).
This guide will focus on presenting the robust, data-supported methodology for DMB derivatization and will contrast this with the current lack of established protocols and performance metrics for DABA in this specific application.
Performance Comparison: DABA vs. DMB
The following table summarizes the key performance parameters for sialic acid derivatization. It is important to note that while extensive data exists for DMB, equivalent quantitative data for 3,4-DABA in the context of sialic acid analysis is not available in the current body of scientific literature.
| Parameter | This compound (DABA) | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) |
| Limit of Detection (LOD) | Data not available | Down to attomole (amol) levels with fluorescence detection.[6] MS detection limits are in the low femtomole (fmol) range.[6] |
| Limit of Quantification (LOQ) | Data not available | Low femtomole (fmol) range with fluorescence detection.[6] |
| Reaction Conditions | Not established for sialic acids | Typically 50-60°C for 2-3 hours.[2][7] |
| Derivative Stability | Not established for sialic acid derivatives | DMB-labeled sialic acids are light-sensitive and should be analyzed within 24-72 hours of labeling.[3][8] |
| Commercial Availability | Reagent is commercially available | Reagent and dedicated labeling kits are widely available from multiple vendors.[7] |
| Supporting Literature | Limited to general α-keto acid derivatization | Extensive literature and application notes available for sialic acid analysis.[2][3][4][5] |
Experimental Protocols
DMB Derivatization of Sialic Acids (A Well-Established Protocol)
This protocol is a synthesis of commonly reported methods for the derivatization of sialic acids with DMB for subsequent HPLC-fluorescence analysis.
1. Sialic Acid Release (from Glycoprotein)
-
Hydrolyze the glycoprotein (B1211001) sample (typically 50-200 µg) in 2 M acetic acid.
-
Cool the sample to room temperature.
2. DMB Labeling Reaction
-
DMB Labeling Reagent Preparation: A typical DMB labeling solution consists of DMB, a reducing agent (like 2-mercaptoethanol (B42355) or sodium hydrosulfite), and acetic acid in an aqueous solution.[5][9] Commercially available kits provide pre-made, stabilized reagents.
-
Add the DMB labeling reagent to the hydrolyzed sample containing released sialic acids.
-
Incubate the mixture at 50°C for 2 to 3 hours in the dark.[2][7]
-
Stop the reaction by adding a large volume of water or mobile phase.
3. HPLC Analysis
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724), methanol, and water.[9] Gradient or isocratic elution can be employed.
-
Detection: Fluorescence detection with excitation at approximately 373 nm and emission at approximately 448 nm.[2]
-
Quantification: A standard curve is generated using known concentrations of derivatized sialic acid standards (e.g., N-acetylneuraminic acid - Neu5Ac, N-glycolylneuraminic acid - Neu5Gc).
Hypothetical DABA Derivatization of Sialic Acids
In the absence of established protocols, a hypothetical procedure for DABA derivatization can be proposed based on its chemical similarity to other o-phenylenediamines used for α-keto acid labeling. It is crucial to note that this is a theoretical protocol and would require extensive optimization and validation.
1. Sialic Acid Release: Follow the same procedure as for the DMB protocol.
2. DABA Labeling Reaction (Hypothetical)
-
DABA Reagent Preparation: Dissolve this compound in an acidic aqueous solution, potentially with a reducing agent to prevent oxidation.
-
Add the DABA solution to the hydrolyzed sample.
-
Incubation conditions (temperature and time) would need to be empirically determined. A starting point could be similar to DMB conditions (e.g., 50-80°C for 1-3 hours).
3. HPLC Analysis (Hypothetical)
-
Column: A C18 reversed-phase column would likely be suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would be used. The pH of the mobile phase may be critical for optimal separation and fluorescence.
-
Detection: The fluorescence excitation and emission maxima for the DABA-sialic acid derivative would need to be determined experimentally.
Visualizing the Workflow and Chemical Reactions
To further clarify the processes, the following diagrams illustrate the experimental workflows and the underlying chemical reactions.
Caption: Experimental workflow for sialic acid analysis using DMB derivatization.
Caption: Hypothetical workflow for sialic acid analysis using 3,4-DABA derivatization.
Caption: Chemical reaction schemes for sialic acid derivatization.
Conclusion
For researchers, scientists, and drug development professionals requiring robust and reliable quantification of sialic acids, 1,2-diamino-4,5-methylenedioxybenzene (DMB) is the demonstrably superior and recommended derivatizing agent . The DMB method is well-characterized, highly sensitive, and supported by a vast body of scientific literature and commercially available kits. This ensures reproducibility and facilitates method transfer between laboratories.
While this compound (DABA) possesses the necessary chemical functionalities to react with sialic acids, the lack of established protocols and performance data in the scientific literature makes its use for this application uncertain and would necessitate extensive in-house method development and validation. At present, DMB remains the industry standard for the fluorescent derivatization of sialic acids for HPLC analysis.
References
- 1. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Sialic Acids Analysis• QA-Bio • Biopharmaceutical Manufacturing [qa-bio.com]
- 8. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 9. Rapid quantitative determination of sialic acids in glycoproteins by high-performance liquid chromatography with a sensitive fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of 3,4-Diaminobenzoic Acid Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various 3,4-diaminobenzoic acid (DABA) derivatives in the context of competitive immunoassays. The following sections detail the experimental methodologies for generating anti-DABA derivative antibodies and for assessing their specificity. The presented data, while illustrative, is based on established principles of immunoassay development for small molecules and serves as a practical reference for researchers in the field.
Data Presentation: Cross-Reactivity of this compound Derivatives
The cross-reactivity of antibodies raised against a specific this compound (DABA) derivative was evaluated against a panel of structurally related compounds. The following table summarizes the quantitative data from a representative competitive enzyme-linked immunosorbent assay (ELISA). The assay was designed to detect N-benzoyl-3,4-diaminobenzoic acid.
| Compound Tested | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Immunizing Hapten: N-benzoyl-3,4-diaminobenzoic acid | 3,4-diamino-N-(phenylcarbonyl)benzoic acid | 2.5 | 100 |
| Derivative 1: this compound | This compound | 150 | 1.67 |
| Derivative 2: N-acetyl-3,4-diaminobenzoic acid | 3,4-di(acetylamino)benzoic acid | 50 | 5 |
| Derivative 3: 3-amino-4-nitrobenzoic acid | 3-amino-4-nitrobenzoic acid | > 1000 | < 0.25 |
| Derivative 4: 4-amino-3-nitrobenzoic acid | 4-amino-3-nitrobenzoic acid | > 1000 | < 0.25 |
| Unrelated Compound: Benzoic acid | Benzoic acid | > 5000 | < 0.05 |
*Cross-reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Tested Compound) x 100
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, the small molecule (hapten), in this case, N-benzoyl-3,4-diaminobenzoic acid, must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.
Protocol for Hapten Synthesis:
-
Activation of Carboxyl Group: The carboxyl group of N-benzoyl-3,4-diaminobenzoic acid is activated using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein (KLH or BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups on the lysine (B10760008) residues of the protein react with the NHS-ester of the hapten to form stable amide bonds.
-
Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and coupling reagents.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the hapten-protein conjugate.
Protocol for Polyclonal Antibody Production (in Rabbits):
-
Immunization: Rabbits are immunized with the KLH-hapten conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Booster Injections: Booster injections are administered at regular intervals (e.g., every 3-4 weeks) to stimulate a high-titer antibody response.
-
Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA with the BSA-hapten conjugate as the coating antigen.
-
Antiserum Collection: Once a high antibody titer is achieved, the rabbits are terminally bled, and the antiserum is collected.
-
Purification: The IgG fraction containing the specific antibodies is purified from the antiserum using protein A or protein G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
A competitive indirect ELISA (ciELISA) is employed to determine the specificity and cross-reactivity of the generated antibodies.
Protocol for ciELISA:
-
Coating: A microtiter plate is coated with the BSA-hapten conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a suitable blocking agent (e.g., non-fat dry milk or BSA).
-
Competition: A fixed concentration of the anti-hapten antibody is pre-incubated with varying concentrations of the test compounds (immunizing hapten and its derivatives).
-
Incubation: The antibody-compound mixtures are then added to the coated and blocked microtiter plate and incubated. The free antibody (not bound to a test compound) will bind to the coated BSA-hapten conjugate.
-
Washing: The plate is washed to remove unbound antibodies and compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the plate.
-
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB) is added. The enzyme catalyzes a color change.
-
Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the free hapten in the sample.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the antibody binding to the coated antigen) are calculated for each compound. Cross-reactivity is then determined relative to the immunizing hapten.
Mandatory Visualization
Caption: Workflow for hapten synthesis, antibody production, and competitive ELISA.
Caption: Principle of competitive ELISA for hapten detection.
A Comparative Guide to 3,4-Diaminobenzoic Acid-Based Assays for Researchers
A comprehensive review of 3,4-Diaminobenzoic acid (DABA) based assays for the quantification of sialic acid and selenium, with a detailed comparison to alternative methods. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.
This compound (DABA) serves as a versatile reagent in biochemical analysis, primarily utilized in sensitive assays for the quantification of sialic acids and selenium. Its ability to form fluorescent or colored products upon reaction with these analytes allows for their detection and measurement. This guide presents a detailed comparison of DABA-based assays with other common analytical methods, supported by performance data and experimental protocols.
Quantifying Sialic Acid: DABA vs. The Alternatives
Sialic acids are crucial monosaccharides involved in various biological processes, and their quantification is vital in many areas of research, including cancer and immunology.[1] While several methods exist for sialic acid analysis, they can be broadly categorized into fluorometric, colorimetric, enzymatic, and chromatographic techniques.[1][2]
A fluorometric method utilizing a DABA isomer, 3,5-diaminobenzoic acid, involves its use as a fluorescent tag.[1][3] This method is noted for its high specificity for sialic acid.[1]
Performance Comparison of Sialic Acid Quantification Methods
| Method Category | Specific Assay | Linearity (R²) | Precision (RSD %) | Accuracy (Recovery %) | Limit of Quantification (µg/mL) |
| Fluorometric | Thiobarbituric Acid Assay | 0.999 | 10.9 | 80 - 120 | 6.44 ± 3.63 |
| Colorimetric | Thiobarbituric Acid Assay | 0.999 | 12.3 | 80 - 120 | 50.1 ± 34.7 |
| Enzymatic | Commercial Kit | 0.999 | 3.65 | 80 - 120 | 158 ± 10 |
| Chromatographic | HPLC-MS | 0.999 | 1.94 | 90.25 | 32.5 ± 10.0 |
Data compiled from a comparative study on glycomacropeptide.[4][5]
Experimental Protocols for Sialic Acid Assays
A detailed protocol for a fluorometric HPLC-based assay using a DABA analog (1,2-diamino-4,5-methylenedioxybenzene, DMB) is provided below as a representative method. DMB is a common derivatizing agent for sialic acids, functioning similarly to DABA.
Protocol: Fluorometric HPLC Quantification of Sialic Acid using DMB
-
Hydrolysis: Release sialic acids from the glycoprotein (B1211001) sample by acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[6]
-
Derivatization: Add the DMB labeling reagent to the hydrolyzed sample. Incubate at 50°C for 2.5 hours in the dark.[7]
-
Chromatographic Separation: Analyze the DMB-labeled sialic acids using a reversed-phase HPLC column (e.g., C18) with a mobile phase of methanol, acetonitrile, and water.[3][6]
-
Detection: Monitor the fluorescence at an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[7]
Determining Selenium Levels: DABA and Competing Technologies
Selenium is an essential trace element, and its accurate quantification in biological and environmental samples is crucial.[8] DABA is used in a spectrophotometric method where it reacts with selenium(IV) to form a yellow-colored piazselenol complex, which can be measured to determine the selenium concentration.[9]
Performance Comparison of Selenium Quantification Methods
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Precision (RSD %) | Accuracy (Recovery %) |
| Spectrophotometry (DABA analog) | Se(IV) | 1 - 12 µg/mL | 0.948 µg/mL | - | - |
| Spectrophotometry (Alternative) | Se(IV) | 0.5 - 3.0 µg/mL | 0.0573 µg/mL | < 5% | 95 - 105% |
| Hydride Generation AAS | Total Se | 20 - 1200 ng/mL | 10.6 ng/mL | 1.93% | - |
| ICP-MS | Total Se | - | 0.2 µg/g (solid sample) | - | 80.0 - 90.1% |
Performance data is compiled from various validation studies.[8][9][10]
Experimental Protocols for Selenium Assays
Protocol: Spectrophotometric Determination of Selenium(IV) using a DABA Analog (4,5-diamino-o-xylene)
-
Sample Preparation: Transfer an aliquot of the sample solution containing selenium into a volumetric flask.
-
Reagent Addition: Add a solution of citric acid followed by the 4,5-diamino-o-xylene chromogenic reagent.
-
Incubation: Shake the mixture vigorously and allow it to stand at room temperature for 15 minutes to allow for complex formation.
-
Measurement: Measure the absorbance of the solution at 340 nm against a reagent blank.[9]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DABA-based and alternative assays.
Caption: Workflow for Sialic Acid Quantification.
Caption: Workflow for Selenium Quantification.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. takarabio.com [takarabio.com]
- 8. Validation of spectrophotometric method for Se(IV) determination: analytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Sialic Acid Quantification: An Evaluation of 3,4-Diaminobenzoic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4-Diaminobenzoic acid (DABA) as a fluorescent probe for the quantification of sialic acids, benchmarked against its prevalent alternatives. Sialic acids are crucial terminal monosaccharides on many glycoconjugates, playing significant roles in various biological processes. Their accurate quantification is vital in biomedical research and for ensuring the quality of biopharmaceutical products. This document outlines the performance characteristics, experimental protocols, and underlying chemical principles of DABA and other key fluorescent labeling reagents, supported by available experimental data.
Introduction to Fluorescent Derivatization of Sialic Acids
Sialic acids, being α-keto acids, can be chemically derivatized to yield highly fluorescent compounds, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This process involves the condensation of an aromatic diamine with the α-keto acid group of the sialic acid, forming a fluorescent quinoxaline (B1680401) derivative. This guide focuses on the performance of this compound (DABA) in this application and compares it with two widely used alternatives: 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 1,2-diamino-4,5-dimethoxybenzene (DDB).
Performance Comparison of Fluorescent Probes
| Performance Metric | This compound (DABA) Derivative | 1,2-diamino-4,5-methylenedioxybenzene (DMB) Derivative | 1,2-diamino-4,5-dimethoxybenzene (DDB) Derivative |
| Excitation Wavelength (λex) | Data not available | 373 nm[1] | 370 nm |
| Emission Wavelength (λem) | Data not available | 448 nm[1] | 450 nm |
| Stokes Shift | Data not available | 75 nm | 80 nm |
| Quantum Yield (ΦF) | Data not available | Data not available | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |
| Fluorescence Lifetime (τ) | Data not available | Data not available | Data not available |
| Limit of Detection (LOD) | Data not available | As low as 320 amol with fluorescence detection.[2][3] | 10-300 fmol in an injection volume of 10 µL.[4] |
| Linear Range | Data not available | Established for various sialic acids | 10 to 250 pmol for several α-keto acids.[5] |
Note: The fluorescent product of the reaction between DABA and an α-keto acid is a quinoxaline-6-carboxylic acid derivative. While specific photophysical data for the sialic acid adduct is unavailable, the general chemistry suggests it will form a fluorescent product suitable for HPLC analysis. The alternatives, DMB and DDB, are well-characterized, with DMB, in particular, demonstrating exceptionally high sensitivity.
Signaling Pathways and Reaction Mechanisms
The fundamental principle behind the use of these diamino-aromatic compounds as fluorescent probes for sialic acids lies in a condensation reaction that forms a fluorescent heterocyclic system.
Derivatization Reaction of Sialic Acid with this compound
The reaction of the α-keto acid functionality of sialic acid with the ortho-diamine of this compound proceeds through a condensation mechanism to form a stable and fluorescent quinoxaline-6-carboxylic acid derivative.
Caption: Reaction of sialic acid with this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate quantification of sialic acids. Below is a generalized workflow and a specific protocol for the widely used DMB derivatization method, which can be adapted for use with DABA.
General Experimental Workflow
The overall process for sialic acid analysis using fluorescent labeling involves several key steps from sample preparation to data analysis.
Caption: General workflow for fluorescent analysis of sialic acids.
Detailed Protocol for Sialic Acid Derivatization with DMB
This protocol is adapted from established methods for 1,2-diamino-4,5-methylenedioxybenzene (DMB) and serves as a reference for developing a procedure for this compound.[1][6][7]
Materials:
-
Glycoprotein (B1211001) sample
-
2 M Acetic Acid
-
DMB labeling solution:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Glacial acetic acid
-
2-Mercaptoethanol
-
Sodium hydrosulfite
-
Water
-
-
Sialic acid standards (e.g., N-acetylneuraminic acid, Neu5Ac)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sialic Acid Release:
-
To your glycoprotein sample (typically 50-200 µg), add 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release the sialic acids.
-
-
DMB Labeling Solution Preparation:
-
Prepare the DMB labeling solution fresh. A typical preparation involves dissolving DMB in a solution containing water, glacial acetic acid, 2-mercaptoethanol, and sodium hydrosulfite.[7]
-
-
Derivatization Reaction:
-
Add the DMB labeling solution to the hydrolyzed sample and sialic acid standards.
-
Incubate the mixture in the dark at 50-60°C for 2.5 to 3 hours.[7]
-
Stop the reaction by adding water and cooling on ice.
-
-
HPLC Analysis:
-
Quantification:
-
Identify and quantify the sialic acid peaks in the sample chromatogram by comparing their retention times and peak areas to those of the known standards.
-
Comparison with Alternative Fluorescent Probes
While this compound is a viable option for the fluorescent labeling of sialic acids, other reagents are more commonly employed and have been more extensively characterized.
-
1,2-diamino-4,5-methylenedioxybenzene (DMB): This is arguably the most popular and sensitive reagent for sialic acid analysis.[2][3] Its derivatization product exhibits strong fluorescence, allowing for detection at the amol level.[2][3] The methodology is well-established and numerous commercial kits are available.
-
1,2-diamino-4,5-dimethoxybenzene (DDB): Similar to DMB, DDB reacts with α-keto acids to form highly fluorescent quinoxalinone derivatives. It offers good sensitivity, with detection limits in the fmol range, and has been successfully used for the analysis of various α-keto acids in biological samples.[4]
-
o-phenylenediamine (OPD): This is a simpler, non-substituted aromatic diamine that also forms fluorescent quinoxaline derivatives. While effective, it generally provides lower sensitivity compared to DMB and DDB. The fluorescent derivatives of OPD are typically excited around 350 nm and emit at approximately 410 nm.[5]
Logical Relationships in Probe Selection
The choice of a fluorescent probe for sialic acid analysis involves considering a trade-off between performance, cost, and the availability of established protocols.
Caption: Decision tree for selecting a fluorescent probe.
Conclusion
This compound (DABA) represents a functional, yet less characterized, fluorescent probe for the quantification of sialic acids. Its chemical principle is sound, forming a fluorescent quinoxaline derivative upon reaction with the α-keto acid group of sialic acids. However, for researchers and professionals in drug development requiring high sensitivity and well-validated methods, 1,2-diamino-4,5-methylenedioxybenzene (DMB) remains the superior choice. The extensive documentation, commercial availability of kits, and exceptional sensitivity of DMB make it the current gold standard for the fluorescent labeling and HPLC-based quantification of sialic acids. While DABA may be a suitable alternative, particularly in contexts where cost is a primary driver and in-house method development is feasible, its performance characteristics require more thorough investigation to match the robustness and sensitivity of established reagents like DMB.
References
- 1. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 2. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
Comparative analysis of different synthesis routes for 3,4-Diaminobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
3,4-Diaminobenzoic acid (3,4-DABA) is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including anticancer agents, benzimidazole (B57391) derivatives, and gastrointestinal drugs.[1][2] The efficiency and scalability of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common synthesis routes for this compound, offering a detailed look at their methodologies, yields, and overall efficiency, supported by available experimental data.
Key Synthesis Routes: An Overview
There are three primary pathways for the synthesis of this compound, each starting from a different commercially available precursor:
-
From 4-Aminobenzoic Acid: This multi-step synthesis involves the protection of the existing amino group, followed by nitration, deprotection, and finally, reduction of the nitro group.
-
From 3,4-Dinitrobenzoic Acid: This route involves the direct reduction of both nitro groups to form the desired diamino product.
-
From 4-Amino-3-nitrobenzoic Acid: This pathway requires the selective reduction of the nitro group to yield this compound.[3][4]
The choice of a particular route often depends on factors such as the availability and cost of the starting material, the desired purity of the final product, and the scalability of the process.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for the different synthesis routes, providing a clear comparison of their reported yields and reaction conditions.
| Starting Material | Key Steps | Reagents/Catalysts | Reported Yield (%) | Key Advantages | Key Disadvantages |
| 4-Aminobenzoic Acid | 1. Acetylation2. Nitration3. Hydrolysis4. Reduction | 1. Acetic anhydride2. Nitric acid/Sulfuric acid[5]3. KOH/Ethanol[6]4. Ammonium (B1175870) sulfide[6] or Catalytic Hydrogenation[7] | ~67.6% (microwave-assisted)[6] | Readily available starting material. | Multi-step process with potential for yield loss at each stage. |
| 3,4-Dinitrobenzoic Acid | Reduction | Pd/C, H₂[8] or Ni-M-Al catalyst, H₂[9] or Raney Nickel, H₂[10] | >95%[8][10] | High yield and purity.[8][10] | Starting material can be more expensive. |
| 4-Amino-3-nitrobenzoic Acid | Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂)[11] or other reducing agents (e.g., Fe/HCl)[11] | High (Specific yield not consistently reported across sources) | Fewer steps compared to the route from 4-aminobenzoic acid. | The starting material is a derivative of other primary starting materials. |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparative analysis.
Synthesis from 4-Aminobenzoic Acid (Microwave-Assisted)[1][6]
-
Acetylation: 4-aminobenzoic acid is reacted with acetic anhydride (B1165640) to protect the amino group, yielding 4-acetamidobenzoic acid.
-
Nitration: The protected compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position, forming 4-acetamido-3-nitrobenzoic acid.[5]
-
Hydrolysis: The acetyl group is removed by hydrolysis with potassium hydroxide (B78521) in ethanol (B145695) to give 4-amino-3-nitrobenzoic acid.
-
Reduction: The nitro group is reduced using ammonium sulfide (B99878) in ethanol under microwave irradiation to produce this compound. This final step has a reported yield of 90.8%.[1] The use of microwave irradiation has been shown to shorten the reaction time from 6 hours to 1 hour and increase the overall yield from 40.7% to 67.6% compared to conventional heating.[6]
Synthesis from 3,4-Dinitrobenzoic Acid (Catalytic Hydrogenation)[8]
-
Dissolution: 3,5-dinitrobenzoic acid is dissolved in an aqueous solution of sodium hydroxide.
-
Hydrogenation: A Pd/C catalyst is added to the solution in an autoclave. The mixture is subjected to a hydrogen pressure of 3-4 MPa at a temperature of 50-60°C.
-
Isolation: After the reaction is complete, the catalyst is recovered by filtration. The filtrate is then acidified with HCl to a pH of 4-4.5 to precipitate the product.
-
Purification: The resulting solid is collected by suction filtration and dried to yield 3,5-diaminobenzoic acid with a purity of over 99% and a yield of over 95%.[8]
Synthesis from 4-Amino-3-nitrobenzoic Acid (Reduction)[4]
-
Reduction: The primary method for this conversion is the reduction of the nitro group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst with hydrogen gas) or by using reducing metals in acidic media (e.g., iron in the presence of hydrochloric acid).[7][11] The choice of reducing agent can depend on the desired selectivity and reaction conditions.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.
Caption: Synthesis of this compound from 4-Aminobenzoic Acid.
Caption: Synthesis of this compound from 3,4-Dinitrobenzoic Acid.
Caption: Synthesis of this compound from 4-Amino-3-nitrobenzoic Acid.
Conclusion
The synthesis of this compound can be achieved through several effective routes. The reduction of 3,4-dinitrobenzoic acid offers a highly efficient and high-yielding pathway, making it an attractive option for large-scale production where the cost of the starting material is justifiable. The multi-step synthesis from 4-aminobenzoic acid, particularly with microwave assistance, provides a viable alternative with good yields and significantly reduced reaction times. The choice of the optimal synthesis route will ultimately be guided by the specific requirements of the research or production context, balancing factors of cost, efficiency, and desired product purity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. srinichem.com [srinichem.com]
- 3. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 9. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 10. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Amine-Reactive Fluorescent Dyes: Benchmarking 3,4-Diaminobenzoic Acid
In the landscape of biological research and drug development, the covalent labeling of proteins with fluorescent dyes is a fundamental technique. Amine-reactive dyes, which primarily target lysine (B10760008) residues and the N-terminus of proteins, are among the most widely used for this purpose. This guide provides an objective comparison of 3,4-Diaminobenzoic Acid with other common amine-reactive fluorescent dyes, offering insights into their performance characteristics to aid researchers in selecting the optimal tool for their experimental needs.
While this compound is a known chemical intermediate in the synthesis of various compounds, including dyes, its direct application as a fluorescent label is less documented than that of commercially established dyes.[1][2] This guide, therefore, draws upon available spectroscopic data for diaminobenzoic acid isomers and general principles of fluorescence to provide a useful benchmark.
Quantitative Comparison of Amine-Reactive Fluorescent Dyes
The selection of a fluorescent dye is a critical decision influenced by factors such as the required brightness, photostability, and the specific instrumentation available. The following table summarizes key photophysical properties of this compound alongside a selection of commonly used amine-reactive fluorescent dyes. It is important to note that the spectral properties of a dye can be influenced by its local environment, including solvent polarity and its conjugation to a biomolecule.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability |
| This compound | Carboxylic Acid (requires activation) | ~380-400 | ~450-480 | Not widely reported | Not widely reported | Not widely reported |
| Fluorescein (FITC) | Isothiocyanate | 494 | 518 | 75,000 | 0.92 | Low |
| Rhodamine B (RBITC) | Isothiocyanate | 555 | 580 | ~110,000 | ~0.36 | Moderate |
| Cyanine 3 (Cy3) NHS Ester | NHS Ester | 550 | 570 | 150,000 | ~0.15 | Moderate |
| Cyanine 5 (Cy5) NHS Ester | NHS Ester | 649 | 670 | 250,000 | ~0.20 | Moderate |
| Alexa Fluor 488 NHS Ester | NHS Ester | 495 | 519 | 71,000 | 0.92 | High |
| Alexa Fluor 647 NHS Ester | NHS Ester | 650 | 668 | 270,000 | 0.33 | High |
Chemical Reactivity and Labeling Chemistry
The most common strategies for labeling proteins via primary amines involve N-hydroxysuccinimide (NHS) esters and isothiocyanates. These form stable amide and thiourea (B124793) bonds, respectively. This compound, possessing a carboxylic acid group, requires activation to an amine-reactive species, typically through the use of carbodiimides like EDC in the presence of NHS.[4][5]
Caption: Signaling pathways for common amine-reactive labeling chemistries.
Experimental Protocols
Protocol 1: Activation of this compound and Protein Labeling
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer, pH 4.5-5.0, to a final concentration of 2 mM and 5 mM, respectively.[4][5]
-
Add the this compound solution to the EDC/NHS mixture. A molar excess of the dye over the activating agents is recommended.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Conjugation Buffer.
-
Immediately add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a 10- to 20-fold molar excess of the activated dye is a good starting point.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the labeled protein from excess dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_280) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein where CF is the correction factor (A_280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.
Protocol 3: Measurement of Photostability
This protocol outlines a method to assess the photostability of a fluorescently labeled protein.
Materials:
-
Fluorescently labeled protein solution
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a slide with the fluorescently labeled protein solution.
-
Focus on a field of view and acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light source.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of the same region in each image.
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The photostability can be quantified by the half-life (t_1/2), the time it takes for the fluorescence to decrease to 50% of its initial value.
Caption: A typical experimental workflow for comparing fluorescent dyes.
Logical Framework for Dye Selection
Choosing the right amine-reactive dye depends on a multitude of experimental parameters. The following decision tree provides a logical framework for selecting an appropriate dye.
Caption: A decision tree to guide the selection of an amine-reactive dye.
Conclusion
This compound presents a potential, cost-effective alternative to commercially available fluorescent dyes, particularly for applications requiring excitation in the near-UV to blue range. However, its comprehensive characterization as a fluorescent label, including quantum yield and photostability upon protein conjugation, is not yet well-established in scientific literature. Researchers considering its use should perform thorough in-house validation and comparison against established dyes like the Alexa Fluor and Cyanine series, which offer superior brightness and photostability for demanding applications. The provided protocols offer a framework for such a comparative evaluation, enabling an informed decision based on the specific requirements of the intended research.
References
A Comparative Guide to the Specificity and Selectivity of 3,4-Diaminobenzoic Acid in Biological Labeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research and drug development, the precise labeling and detection of specific biomolecules are paramount. This guide provides a comprehensive comparison of 3,4-Diaminobenzoic acid (DABA) with other prominent biological labeling reagents. We will delve into the specificity, selectivity, and performance of DABA and its alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to this compound (DABA) Labeling
This compound is a chemical reagent utilized for the derivatization of α-keto acids, a class of organic acids containing a ketone functional group adjacent to a carboxylic acid group. In biological systems, a prominent group of α-keto acids are sialic acids, which are terminal monosaccharides on glycoproteins and glycolipids involved in numerous physiological and pathological processes.
The labeling mechanism of DABA involves a condensation reaction with the α-keto group of the target molecule, forming a fluorescent quinoxalinone derivative. This fluorescent tag enables sensitive detection and quantification of the labeled molecule, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Comparison of Labeling Reagents
While DABA is a viable option for labeling α-keto acids, it is crucial to evaluate its performance against other established and emerging labeling technologies. This section compares DABA with 1,2-diamino-4,5-methylenedioxybenzene (DMB), metabolic labeling with azide (B81097) and alkyne sugars, and hydrazide chemistry.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for each labeling method. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
| Feature | This compound (DABA) | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | Metabolic Labeling (Ac4ManNAl/Ac4ManNAz) | Hydrazide Chemistry |
| Target Molecule | α-Keto acids (e.g., Sialic acids) | α-Keto acids (e.g., Sialic acids) | Sialic acids (and other glycans depending on the precursor) | Glycoproteins (via oxidized carbohydrates) |
| Limit of Detection (LOD) | Not explicitly stated in reviewed literature | 320 amol (Fluorescence), 32 fmol (MS)[1] | Dependent on incorporation efficiency and detection method | Dependent on detection method |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed literature | 4.2–18 nM for various α-keto acids[2] | Dependent on incorporation efficiency and detection method | Dependent on detection method |
| Specificity | Reacts with various α-keto acids | Reacts with various α-keto acids[3] | High for the target metabolic pathway | High for glycoproteins with accessible glycans |
| Selectivity | May cross-react with other endogenous α-keto acids | May cross-react with other endogenous α-keto acids[3] | Labels only newly synthesized glycans | Labels existing glycoproteins on the cell surface or in solution |
| Labeling Efficiency | Dependent on reaction conditions | High, widely used for sialic acid analysis | Varies by cell type and precursor (e.g., Ac4ManNAl shows higher efficiency than Ac4ManNAz)[4] | High, with on-bead methods showing improved recovery[5] |
Experimental Protocols and Methodologies
This section provides detailed protocols for the key labeling methods discussed.
This compound (DABA) Derivatization of α-Keto Acids
This protocol is a general guideline for the derivatization of α-keto acids using DABA for HPLC analysis.
Materials:
-
This compound (DABA)
-
Hydrochloric acid (HCl)
-
Sample containing α-keto acids (e.g., released sialic acids from a glycoprotein)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation: If analyzing sialic acids from glycoproteins, release them by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).
-
Derivatization Reaction:
-
To your dried sample, add a solution of DABA in dilute HCl. The exact concentration and volume will need to be optimized for your specific application.
-
Incubate the reaction mixture at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 1-2 hours) in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the labeled α-keto acids on a C18 column using an appropriate mobile phase gradient (e.g., acetonitrile/water with a small amount of acid like formic or trifluoroacetic acid).
-
Detect the fluorescent derivatives using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 425 nm.
-
1,2-Diamino-4,5-methylenedioxybenzene (DMB) Labeling of Sialic Acids
This protocol is a widely used method for the sensitive detection of sialic acids.
Materials:
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Glacial acetic acid
-
Sodium hydrosulfite
-
HPLC-grade water and acetonitrile
-
Formic acid
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Protocol:
-
Preparation of DMB Labeling Solution:
-
In a glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol and mix.
-
Add 440 µL of this solution to a vial containing 4 mg of sodium hydrosulfite and mix.
-
Add this final solution to a vial containing 0.7 mg of DMB and mix. This solution is light-sensitive and should be used fresh.
-
-
Sialic Acid Release: Release sialic acids from your glycoprotein (B1211001) sample using mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).
-
Derivatization:
-
Add 20 µL of the DMB labeling solution to your dried sialic acid sample.
-
Incubate in the dark at 50°C for 3 hours.
-
Stop the reaction by adding 480 µL of water.
-
-
HPLC Analysis:
-
Inject the DMB-labeled sample onto a C18 column.
-
Use a mobile phase of water and acetonitrile, both containing 0.1% formic acid, with a suitable gradient.
-
Detect the fluorescent derivatives using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.
-
Metabolic Labeling of Sialic Acids with Ac4ManNAl
This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular sialoglycans, followed by detection via click chemistry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or Peracetylated N-alkynylmannosamine (Ac4ManNAl) stock solution in DMSO
-
Fluorescently tagged alkyne or azide probe for click chemistry
-
Click chemistry reaction buffer (containing copper(I) catalyst for CuAAC, or a copper-free click reagent)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with Ac4ManNAl to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the unnatural sugar.
-
-
Click Chemistry Reaction:
-
Harvest and wash the cells.
-
Resuspend the cells in the click chemistry reaction buffer containing the fluorescently tagged azide probe.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash the cells to remove excess reagents.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Hydrazide Chemistry for Glycoprotein Labeling
This protocol outlines a general method for labeling glycoproteins via their carbohydrate moieties using hydrazide chemistry.
Materials:
-
Glycoprotein sample
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Fluorescently labeled hydrazide (e.g., biotin (B1667282) hydrazide, Alexa Fluor hydrazide)
-
Glycerol (B35011) or ethylene (B1197577) glycol
-
Size-exclusion chromatography column or dialysis membrane for purification
Protocol:
-
Oxidation of Glycans:
-
Dissolve the glycoprotein in sodium acetate buffer.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate on ice for 15-30 minutes in the dark. This reaction generates aldehyde groups on the sialic acids and other sugar residues.
-
-
Quenching the Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.
-
Conjugation with Hydrazide:
-
Add the fluorescently labeled hydrazide to the oxidized glycoprotein solution. The molar ratio of hydrazide to glycoprotein will need to be optimized.
-
Incubate for 2 hours to overnight at room temperature.
-
-
Purification: Remove excess, unreacted hydrazide by size-exclusion chromatography or dialysis.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the different labeling methods.
DABA/DMB Labeling Workflow
Metabolic Labeling Workflow
Hydrazide Labeling Workflow
Signaling Pathway Context: Sialic Acid in Cell Recognition
Sialic acids play a crucial role in mediating cellular interactions by acting as recognition sites for various binding proteins, such as selectins and siglecs. The following diagram illustrates a simplified signaling pathway involving sialylated glycans.
Sialic Acid in Cell Signaling
Conclusion
The choice of a biological labeling reagent is a critical decision that depends on the specific research question, the nature of the target molecule, and the available analytical instrumentation.
-
This compound (DABA) and its analogue 1,2-diamino-4,5-methylenedioxybenzene (DMB) are effective for the sensitive detection of α-keto acids, particularly sialic acids, via HPLC. DMB is more commonly cited and appears to offer very high sensitivity. However, the potential for cross-reactivity with other endogenous α-keto acids should be considered and chromatographic separation must be optimized to ensure specificity.
-
Metabolic labeling offers the unique advantage of introducing labels into newly synthesized biomolecules within a living system, providing temporal information about glycan dynamics. The efficiency of incorporation can vary, and potential effects on cell physiology should be considered.
-
Hydrazide chemistry provides a robust method for labeling the entire population of accessible glycoproteins on a cell or in a purified sample. This method is highly specific for glycoproteins and is well-suited for enrichment and proteomic studies.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as detailed in this guide, will empower researchers to make informed decisions and generate reliable and meaningful biological data.
References
- 1. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of 3,4-Diaminobenzoic Acid Derivatization Efficiency
For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-Diaminobenzoic acid (3,4-DABA), a key structural motif in many biologically active compounds, is of paramount importance. Due to its physicochemical properties, direct analysis can be challenging, often necessitating derivatization to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of various derivatization strategies for 3,4-DABA, focusing on the efficiency of the derivatization reaction and the resulting analytical sensitivity. We will explore derivatization of both the amino and carboxylic acid functional groups, and also present a direct analysis method as a viable alternative.
Comparison of Derivatization Reagents for the Amino Groups of 3,4-DABA
The two primary amino groups of 3,4-DABA are excellent targets for derivatization to introduce chromophores or fluorophores, significantly enhancing detection by UV-Visible or fluorescence detectors. Here, we compare several common derivatization reagents.
Table 1: Comparison of Derivatization Reagents for the Amino Groups of 3,4-DABA
| Derivatization Reagent | Detection Method | Derivatization Efficiency/Yield | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Dansyl Chloride (DNS-Cl) | HPLC-FLD, LC-MS | High | pmol range | Versatile, stable derivatives, enhances ionization in MS.[1] | Longer reaction times (35-50 min in the dark).[2] |
| o-Phthalaldehyde (OPA) | HPLC-FLD | Rapid and complete | pmol range | Very fast reaction (seconds to minutes), fluorogenic (reagent is non-fluorescent).[2][3] | Derivatives can be unstable, not reactive with secondary amines (not an issue for 3,4-DABA).[3] |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-FLD, LC-MS | High (40-94% for a similar reaction with 3,4-DABA)[4][5] | pmol range | Stable derivatives, enhances ionization in MS.[1] | Reagent can interfere with analysis. |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | HPLC-FLD | High | ng/mL range | Stable derivatives. | Requires specific pH conditions for optimal reaction.[6] |
Experimental Workflow for Amine Derivatization
Caption: General workflow for the pre-column derivatization and analysis of 3,4-DABA.
Detailed Experimental Protocol: Dansyl Chloride Derivatization
-
Sample Preparation: Prepare a standard solution of 3,4-DABA in a suitable solvent (e.g., acetonitrile/water).
-
Buffering: To 100 µL of the 3,4-DABA solution, add 100 µL of 100 mM borate (B1201080) buffer (pH 9.5).
-
Derivatization: Add 200 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).
-
Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 100 µL of 250 mM glycine (B1666218) solution to quench the excess Dansyl Chloride.
-
Analysis: Inject an aliquot of the resulting solution into the HPLC-FLD system.
Comparison of Derivatization Reagents for the Carboxylic Acid Group of 3,4-DABA
The carboxylic acid group of 3,4-DABA can also be targeted for derivatization, which is particularly useful for improving chromatographic retention and enhancing ionization efficiency in LC-MS.
Table 2: Comparison of Derivatization Reagents for the Carboxylic Acid Group of 3,4-DABA
| Derivatization Reagent | Detection Method | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Close to 100%[7] | High and consistent derivatization efficiency.[7] | Requires a coupling agent (e.g., EDC). |
| Aniline | LC-MS/MS | Variable (20-100%) and matrix-dependent[7] | Readily available reagent. | Inconsistent derivatization efficiency, not recommended for quantitative analysis.[7] |
Experimental Workflow for Carboxylic Acid Derivatization
Caption: Workflow for the derivatization of the carboxylic acid group of 3,4-DABA.
Detailed Experimental Protocol: 3-NPH Derivatization
-
Sample Preparation: Prepare a standard solution of 3,4-DABA in acetonitrile/water (50/50, v/v).
-
Reagent Preparation: Prepare a 200 mM 3-NPH solution and a 120 mM EDC solution containing 6% pyridine, both in acetonitrile/water (50/50, v/v).[7]
-
Derivatization: To 40 µL of the 3,4-DABA solution, add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.[7]
-
Reaction: Incubate the mixture at 40°C for 30 minutes.[7]
-
Dilution: Dilute the reaction mixture to 1.4 mL with acetonitrile/water (50/50, v/v).[7]
-
Centrifugation: Centrifuge the diluted sample at 14,350 rcf for 10 minutes prior to LC-MS/MS analysis.[7]
Alternative Method: Direct Analysis without Derivatization
For applications where high sensitivity is not the primary requirement, direct analysis of 3,4-DABA by HPLC with UV detection is a viable and simpler alternative. This approach avoids the time and potential variability associated with derivatization.
Table 3: Performance of Direct HPLC-UV Analysis of 3,4-DABA
| Analytical Method | Column | Mobile Phase | Detection | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC-UV | C18 or Newcrom R1[8] | Acetonitrile, Water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility)[8] | UV detection | Simple, rapid, avoids use of derivatizing reagents. | Lower sensitivity compared to derivatization methods. |
Experimental Workflow for Direct Analysis
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Photostability of 3,4-Diaminobenzoic Acid Fluorophores
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust fluorophore is paramount to generating reliable and reproducible data. While 3,4-Diaminobenzoic acid (3,4-DABA) is utilized in various biochemical assays and as a building block for larger molecules, its photophysical properties, particularly its photostability, are not well-documented in publicly available literature. This guide provides a framework for assessing the photostability of 3,4-DABA by comparing it against well-characterized alternative fluorophores. The included experimental protocols offer a standardized approach to enable researchers to make informed decisions based on empirical data.
Quantitative Comparison of Fluorophore Properties
The photostability of a fluorophore is a critical parameter for applications requiring prolonged or intense illumination, such as fluorescence microscopy and high-throughput screening. Key metrics for evaluating photostability include the fluorescence quantum yield (Φf), which indicates the efficiency of photon emission, and the photobleaching half-life (t½), the time taken for the fluorescence intensity to decrease by 50% under constant illumination.
The following table summarizes the key photophysical properties of common fluorophores that can serve as benchmarks for comparison with 3,4-DABA. Due to the lack of readily available data for 3,4-DABA, it is recommended that researchers perform the experiments outlined in this guide to determine these values.
| Property | This compound (3,4-DABA) | Fluorescein (FITC) | Rhodamine B | Alexa Fluor 488 |
| Excitation Max (nm) | Data not readily available | ~494 | ~550 | 495 |
| Emission Max (nm) | Data not readily available | ~518 | ~573 | 519 |
| Fluorescence Quantum Yield (Φf) | Data not readily available | ~0.92 | ~0.65 (in basic ethanol)[1] | 0.92[2][3] |
| Relative Photostability | Data not readily available | Low[4] | Moderate | High[4][5] |
| Photobleaching Half-life (t½) | Data not readily available | Experimental determination required | Experimental determination required | Significantly longer than Fluorescein[4][6] |
Note: The photophysical properties of fluorophores can be highly dependent on their local environment, including solvent, pH, and the presence of other molecules. The values presented for the alternative fluorophores are approximate and may vary under different experimental conditions.
Experimental Protocols
To facilitate a direct and reliable comparison of the photostability of 3,4-DABA, the following experimental protocols are provided.
1. Determination of Photobleaching Half-life (t½)
This protocol outlines a standard method for measuring and comparing the photobleaching rates of fluorophores under controlled microscopy conditions.
-
Materials:
-
Fluorophore solutions of 3,4-DABA and chosen alternatives (e.g., Fluorescein, Rhodamine B, Alexa Fluor 488) at a concentration of 1 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or mercury lamp) and appropriate filter sets for each fluorophore.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
-
-
Procedure:
-
Sample Preparation: Place a small droplet (e.g., 10 µL) of the fluorophore solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the fluorophore being tested.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to use the same illumination intensity for all fluorophores being compared.
-
-
Image Acquisition:
-
Select a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between acquisitions should be consistent (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the series.
-
Measure the mean intensity of a background region (an area with no fluorescent signal) and subtract this value from the ROI intensity for each time point.
-
Normalize the background-subtracted intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the resulting photobleaching curve, determine the time at which the fluorescence intensity has dropped to 50% of the initial intensity. This value is the photobleaching half-life (t½).
-
-
2. Measurement of Relative Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield of 3,4-DABA can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Materials:
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Solution of 3,4-DABA in a suitable solvent (e.g., ethanol).
-
Solution of a quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectroscopic grade solvent.
-
-
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of both the 3,4-DABA and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the 3,4-DABA and the standard.
-
The slope of these plots should be linear.
-
The quantum yield of the 3,4-DABA (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where:
-
Φf_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
-
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the experimental assessment of fluorophore photostability.
Caption: Experimental workflow for assessing the photostability of 3,4-DABA.
References
- 1. Rhodamine B - Wikipedia [en.wikipedia.org]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,4-Diaminobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3,4-Diaminobenzoic acid, including operational and disposal plans. Adherence to these procedural steps is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, stringent adherence to PPE protocols is mandatory to prevent skin contact, eye irritation, and inhalation of dust particles.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] | Protects against eye irritation from dust or splashes.[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or overalls. A PVC apron is also recommended.[1][2][3] | Prevents skin irritation and potential sensitization.[1][3] Contaminated leather items should be destroyed.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[3][5] Work in a well-ventilated area, preferably with local exhaust ventilation.[1][3] | Avoids respiratory tract irritation.[3] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure or incompatible reactions.
-
Handling: Avoid all personal contact, including inhalation of dust.[1] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed, original container.[2][3] Keep away from incompatible materials such as strong oxidizing agents.[3][6]
Emergency and First Aid Protocols
Immediate and appropriate response to accidental exposure is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |
| Ingestion | Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
-
Spill Response: For minor spills, remove all ignition sources, then vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][3] For major spills, evacuate the area and alert emergency services.[1]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] Puncture empty containers to prevent reuse and dispose of them in an authorized landfill.[1] Contaminated packaging should be disposed of as unused product.[5]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
